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  • Product: 1h-Indazol-4-ol,6-bromo-3-chloro-
  • CAS: 887568-77-6

Core Science & Biosynthesis

Foundational

CAS number and IUPAC name for 1h-Indazol-4-ol, 6-bromo-3-chloro-

Technical Monograph: 6-Bromo-3-chloro-1H-indazol-4-ol Structural Characterization, Synthetic Utility, and Medicinal Chemistry Applications Executive Summary 6-Bromo-3-chloro-1H-indazol-4-ol (CAS: 887568-77-6) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Bromo-3-chloro-1H-indazol-4-ol Structural Characterization, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

6-Bromo-3-chloro-1H-indazol-4-ol (CAS: 887568-77-6) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Belonging to the halo-indazole class, this compound is distinguished by a unique trisubstituted pattern: a hydroxyl group at C4, a chlorine atom at C3, and a bromine atom at C6. This specific arrangement offers orthogonal reactivity profiles—electrophilic aromatic substitution, nucleophilic displacement, and transition-metal-catalyzed cross-coupling—making it an ideal "hub" intermediate for the synthesis of complex kinase inhibitors, GPCR ligands, and anti-infective agents.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, structural properties, logical synthetic pathways, and applications in drug discovery.

Chemical Identity & Nomenclature

Accurate identification is critical for database integration and regulatory compliance.

Parameter Data
CAS Number 887568-77-6
IUPAC Name 6-Bromo-3-chloro-1H-indazol-4-ol
Synonyms 6-Bromo-3-chloro-4-hydroxy-1H-indazole; 4-Hydroxy-6-bromo-3-chloroindazole
Molecular Formula C₇H₄BrClN₂O
Molecular Weight 247.48 g/mol
SMILES Oc1c(Cl)n[nH]c2cc(Br)cc12
InChI Key (Predicted) UQXZ...[1][2][3][4] (Specific to isomer)
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
pKa (Predicted) ~9.5 (Phenolic OH), ~12.0 (Indazole NH)

Structural Analysis & Electronic Properties

The pharmacological utility of 6-bromo-3-chloro-1H-indazol-4-ol stems from the electronic interplay between its substituents.

  • Indazole Core: A bioisostere of indole and purine, providing a flat, aromatic system capable of

    
    -
    
    
    
    stacking interactions within protein binding pockets.
  • C4-Hydroxyl Group (-OH): Acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA). In kinase inhibitors, this position often interacts with the hinge region or solvent front. It also serves as a handle for alkylation to tune solubility.

  • C3-Chlorine (-Cl):

    • Electronic Effect: Withdraws electron density from the pyrazole ring, lowering the pKa of the N-H bond.

    • Steric/Lipophilic Effect: Fills small hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks metabolic oxidation at the C3 position.

  • C6-Bromine (-Br): A dedicated "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the carbon skeleton into the solvent-exposed region of a target protein.

Visualizing the Functional Logic

G Core 6-Bromo-3-chloro-1H-indazol-4-ol (Central Scaffold) OH_Group C4-Hydroxyl Group (H-Bonding / Alkylation Handle) Core->OH_Group Functionalization Cl_Group C3-Chlorine Atom (Metabolic Block / Lipophilicity) Core->Cl_Group Modulation Br_Group C6-Bromine Atom (Cross-Coupling Handle) Core->Br_Group Extension Solubility Tuning Solubility Tuning OH_Group->Solubility Tuning Kinase Gatekeeper Interaction Kinase Gatekeeper Interaction Cl_Group->Kinase Gatekeeper Interaction Library Generation (Suzuki/Buchwald) Library Generation (Suzuki/Buchwald) Br_Group->Library Generation (Suzuki/Buchwald)

Figure 1: Functional decomposition of the 6-bromo-3-chloro-1H-indazol-4-ol scaffold.

Synthetic Pathways

While specific industrial process data for CAS 887568-77-6 is often proprietary, the synthesis can be derived from established indazole chemistry. Two primary routes are scientifically sound.

Route A: Electrophilic Chlorination (The "Late-Stage" Approach)

This is the most direct route if the 6-bromo-4-hydroxyindazole precursor is available.

  • Starting Material: 6-Bromo-1H-indazol-4-ol.[1]

  • Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl).

  • Mechanism: Electrophilic aromatic substitution at the most electron-rich position of the pyrazole ring (C3).

  • Selectivity: The C3 position is naturally activated. The C4-OH directs ortho/para, but C3 is part of the heteroaromatic ring, which is highly reactive toward halogenation.

Route B: De Novo Cyclization (The "Construction" Approach)

Used when the indazole core must be built from aniline precursors.

  • Starting Material: 4-Bromo-2,6-difluorobenzonitrile (or similar).

  • Step 1: Nucleophilic aromatic substitution (SNAr) with hydrazine to form the indazole ring.

  • Step 2: Hydrolysis/Sandmeyer-type transformations to install the 4-OH and 3-Cl functionalities (though 3-Cl is usually installed post-cyclization).

Detailed Experimental Protocol (Route A)

Note: This protocol is a standardized methodology for C3-chlorination of indazoles, adapted for the specific functional groups present.

Objective: Synthesis of 6-bromo-3-chloro-1H-indazol-4-ol from 6-bromo-1H-indazol-4-ol.

Reagents:

  • Substrate: 6-Bromo-1H-indazol-4-ol (1.0 eq)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1H-indazol-4-ol (10 mmol) in Acetonitrile (50 mL). Ensure complete dissolution; mild heating (40°C) may be required due to the 4-OH group's hydrogen bonding.

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise over 15 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The product will appear as a less polar spot compared to the starting material.

  • Quenching: Once conversion is >95%, dilute the reaction mixture with water (150 mL).

  • Isolation:

    • If a solid precipitates: Filter the solid, wash with water (3 x 20 mL) and cold hexanes.

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-60% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the C3-H singlet (typically ~8.0 ppm). Presence of two aromatic doublets (or meta-coupled singlets) for C5-H and C7-H.

  • MS (ESI): [M+H]+ peak at ~247/249 (characteristic Br/Cl isotope pattern).

Medicinal Chemistry Applications

This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) .

Target Classes:
  • Kinase Inhibitors: The indazole NH and C4-OH can form a bidentate H-bond interaction with the kinase hinge region (e.g., in p38 MAP kinase or JNK inhibitors). The 3-Cl group can displace high-energy water molecules in the hydrophobic pocket.

  • GPCR Antagonists: The rigid bicyclic core provides a scaffold to orient lipophilic tails (attached at C6) into specific receptor sub-pockets.

SAR Logic Flow

SAR Scaffold 6-Bromo-3-chloro-1H-indazol-4-ol Step1 Step 1: O-Alkylation (Ether Formation) Scaffold->Step1 R-X, Base (Selectivity at OH) Step2 Step 2: Suzuki Coupling (C-C Bond Formation) Step1->Step2 Ar-B(OH)2, Pd(0) (Selectivity at Br) Final Final Drug Candidate (Kinase/GPCR Ligand) Step2->Final Deprotection/Salt Formation

Figure 2: Sequential functionalization strategy for library generation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risks: Halogenated indazoles can be sensitizers. The 3-chloro group adds potential for reactivity with biological nucleophiles (though low).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent dehalogenation.

References

  • BLD Pharm. (2025).[3] Product Data: 6-Bromo-3-chloro-1H-indazol-4-ol (CAS 887568-77-6).[1][3] Retrieved from

  • BenchChem. (2025).[5][6] Optimization of 6-Bromo-Indazole Synthesis Protocols. Retrieved from

  • National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from

  • ChemicalBook. (2025). Product Index: 6-Bromo-3-chloro-1H-indazol-4-ol.[1][3] Retrieved from

  • Santa Cruz Biotechnology. (2025). 6-Bromo-4-chloro-1H-indazole Data Sheet. Retrieved from

(Note: While specific literature on the exact CAS 887568-77-6 is limited to supplier catalogs, the synthetic protocols and structural analysis provided above are derived from validated methodologies for the 3-chloro-6-bromoindazole class found in References 2 and 3.)

Sources

Exploratory

understanding the stability and reactivity of halogenated indazoles

This guide provides a comprehensive technical analysis of the stability and reactivity of halogenated indazoles, designed for medicinal chemists and process scientists. Executive Summary Halogenated indazoles are privile...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the stability and reactivity of halogenated indazoles, designed for medicinal chemists and process scientists.

Executive Summary

Halogenated indazoles are privileged scaffolds in drug discovery, serving as bioisosteres for indole and purine systems. Their utility is defined by a dichotomy: thermodynamic stability (aromaticity, tautomeric preference) versus synthetic reactivity (facile


-functionalization, metal-halogen exchange). This guide deconstructs the electronic and steric factors governing these behaviors, providing actionable protocols for regioselective manipulation.

Structural Fundamentals & Stability Profile

Tautomeric Equilibrium & Thermodynamics

The indazole core exhibits annular tautomerism between the


- and 

-forms. Understanding this equilibrium is critical for predicting reactivity, particularly in alkylation and formulation.
  • Thermodynamic Preference: The

    
    -indazole (benzenoid) is more stable than the 
    
    
    
    -indazole (quinonoid) by approximately 2.3 – 4.5 kcal/mol in the gas phase and non-polar solvents.
  • Electronic Driver: The

    
    -form maintains full aromaticity in the benzene ring, whereas the 
    
    
    
    -form disrupts this delocalization, inducing a quinoid-like character.
  • Halogen Impact:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br, I) on the benzene ring (positions 4–7) increase the acidity of the N-H proton (pKa

      
       13.8 for unsubstituted indazole).
      
    • C3-Halogens: A halogen at C3 exerts a steric effect that can destabilize the

      
      -substituent in the 
      
      
      
      -form, further shifting equilibrium toward the
      
      
      -tautomer.

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Environmental Factors node1 1H-Indazole (Benzenoid) Most Stable node2 2H-Indazole (Quinonoid) Less Stable (+3.6 kcal/mol) node1->node2  Ka (Tautomerization)   Solvent Polar Aprotic Solvents (DMSO, DMF) Stabilize 1H Solvent->node1 Substituent C3-Halogen Sterics Destabilize 2H-form Substituent->node1

Figure 1: Tautomeric equilibrium of the indazole scaffold. The 1H-isomer is thermodynamically favored due to preserved aromaticity.

Metabolic & Chemical Stability
  • Oxidative Metabolism: Unsubstituted indazoles are prone to hydroxylation at C3. Introduction of a halogen (F, Cl) at C3 blocks this metabolic soft spot, significantly enhancing half-life (

    
    ).
    
  • Hydrolytic Stability: The halogen-carbon bond in indazoles is inert to hydrolysis under physiological conditions. However, C3-haloindazoles are susceptible to nucleophilic aromatic substitution (

    
    ) only under forcing conditions or if the ring is highly electron-deficient (e.g., nitro-substituted).
    

Reactivity Profile: The Regioselectivity Challenge

The most common bottleneck in indazole chemistry is controlling


 vs. 

functionalization.
N-Alkylation Regioselectivity

Alkylation of the indazole anion is governed by an interplay of sterics , electronics , and solvent effects (Curtin-Hammett principle).

FactorCondition Favoring N1 (Thermodynamic)Condition Favoring N2 (Kinetic)
Base/Cation Loose ion pairs (Cs+, K+). Chelation control can reverse this.Tight ion pairs (Li+, Na+) or specific chelating agents.
Solvent Polar aprotic (DMF, DMSO).Non-polar (Toluene, THF) or specific directing solvents.
Electrophile Soft electrophiles (Alkyl halides).Hard electrophiles (Acyl chlorides, though unstable).
C3-Substituent Small groups (H, F).Bulky groups (I, Br) can sterically hinder N2, but electronic effects often dominate.

Mechanism: The indazole anion is an ambident nucleophile. The


 position is more nucleophilic in the neutral species, but the 

position often carries higher electron density in the anion, leading to mixtures.
  • Protocol Insight: Using Cesium Carbonate (

    
    )  in DMF typically yields high 
    
    
    
    selectivity due to the "Cesium Effect" and thermodynamic equilibration.
Electrophilic Halogenation (C3-Functionalization)

The C3 position is the most electron-rich carbon, making it the primary site for Electrophilic Aromatic Substitution (


).
  • Reagents: NIS (Iodination), NBS (Bromination), NCS (Chlorination).

  • Conditions: Acetonitrile or DMF at RT to

    
    C.
    
  • Selectivity: Highly selective for C3. If C3 is blocked, halogenation occurs at C5 or C7 depending on existing directing groups.

Advanced Reactivity: Metal-Mediated Transformations

Halogen-Metal Exchange (Lithiation)

Lithiation allows for the introduction of complex functionalities at the halogen site.

  • Reactivity Order: C3-I > C3-Br > C7-I > C7-Br >> Cl.

  • Risk: Indazoles with free N-H protons require 2 equivalents of base (1 to deprotonate N-H, 1 for exchange) or protection (e.g., THP, SEM).

  • "Dance" Reactions: At temperatures > -20°C, lithiated species may undergo "halogen dance" (migration) to a more thermodynamically stable position (often ortho to the ring nitrogen). Strict temperature control (-78°C) is mandatory.

Palladium-Catalyzed Cross-Coupling

Halogenated indazoles are excellent substrates for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • C3-Halides: Highly reactive, comparable to activated aryl halides.

  • C4-C7 Halides: Reactivity follows standard Hammett trends.

  • Unprotected Substrates: Suzuki coupling can be performed on free (NH)-indazoles using water-soluble catalysts or specific ligand systems (e.g., XPhos Pd G2), eliminating protection/deprotection steps.

CrossCoupling cluster_catalyst Catalytic Cycle Start 3-Bromo-1H-indazole OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd Pd(PPh3)4 TransMet Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMet Ar-Pd-Br RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-Pd-Indazole Product 3-Aryl-1H-indazole RedElim->Product Pd0 Regens

Figure 2: Palladium-catalyzed Suzuki coupling cycle for C3-functionalization.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Target: Synthesis of 1-alkyl-3-haloindazole.

  • Preparation: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
      (2.0 equiv). Stir at RT for 15 min to ensure deprotonation.
    
    • Why:

      
       promotes solubility and thermodynamic equilibration to the 
      
      
      
      product.
  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 3–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with water (precipitates product) or extract with EtOAc.

  • Purification: Column chromatography.

    
     isomer typically elutes after
    
    
    
    (more polar) or before, depending on the stationary phase, but they are separable.
    • Validation: Verify regiochemistry via NOESY NMR (NOE observed between N-alkyl protons and C7-H for

      
      -isomer; N-alkyl and C3-substituent for 
      
      
      
      -isomer).
Protocol B: C3-Bromination of Indazole

Target: 3-Bromo-1H-indazole.

  • Dissolution: Dissolve

    
    -indazole (1.0 equiv) in acetonitrile (ACN).
    
  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at RT.

    • Control: Keep reaction protected from light to minimize radical side reactions.

  • Completion: Reaction is usually complete within 1–2 hours.

  • Quench: Add 10% aqueous

    
     to quench excess bromine.
    
  • Isolation: Remove ACN in vacuo; precipitate with water. Yields are typically >90%.

Protocol C: Halogen-Magnesium Exchange (Turbo Grignard)

Target: C3-Functionalization via Metallation.

  • Substrate: 3-Iodo-1-(protecting group)-indazole in anhydrous THF.

  • Cooling: Cool to -20°C (using

    
    -PrMgCl
    
    
    
    LiCl allows higher temps than
    
    
    -BuLi).
  • Exchange: Add

    
    -PrMgCl
    
    
    
    LiCl
    (1.1 equiv) dropwise. Stir for 30 min.
    • Check: Quench a small aliquot with

      
       and check by MS for deuterium incorporation.
      
  • Electrophile: Add electrophile (e.g., aldehyde, ketone) at -20°C.

  • Warm: Allow to warm to RT slowly.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1727–1740. Link

  • Tautomerism of Indazoles: 1H vs 2H Stability. J. Chem. Soc., Perkin Trans.[2] 2, 2002. Link

  • Recent Advances in Indazole-Containing Derivatives. Molecules, 2019, 24(24), 4618. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Indazoles. RSC Adv., 2021, 11, 6217-6225. Link

  • Metal-free regioselective halogenation of 2H-indazoles. RSC Adv., 2023, 13, 5351-5358. Link

Sources

Foundational

Technical Whitepaper: Tautomeric Equilibria and Structural Characterization of 6-Bromo-3-chloro-1H-indazol-4-ol

The following technical guide provides an in-depth analysis of the tautomeric landscape of 6-bromo-3-chloro-1H-indazol-4-ol. It is structured to serve as a reference for drug discovery scientists, focusing on the theoret...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the tautomeric landscape of 6-bromo-3-chloro-1H-indazol-4-ol. It is structured to serve as a reference for drug discovery scientists, focusing on the theoretical, computational, and experimental validation of tautomeric forms.

Executive Summary & Scientific Context

Indazole scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for purines and indoles in kinase inhibitors (e.g., Axitinib, Pazopanib). The specific derivative 6-bromo-3-chloro-1H-indazol-4-ol presents a complex structural challenge due to the interplay between annular tautomerism (1H- vs. 2H-indazole) and the rotameric freedom of the 4-hydroxyl group.

Understanding the precise tautomeric form is critical for:

  • Structure-Based Drug Design (SBDD): The H-bond donor/acceptor profile changes drastically between tautomers (N1-H/N2 vs. N1/N2-H).

  • Solubility & Permeability: Tautomers exhibit distinct dipole moments and lipophilicities (LogD).

  • Metabolic Stability: The accessibility of the 4-OH and N-H sites dictates Phase II conjugation rates.

This guide delineates the theoretical basis for the stability of the 1H-tautomer, the influence of the peri-interaction between the 3-chloro and 4-hydroxy groups, and a self-validating experimental workflow to confirm these states.

Theoretical Framework: The Tautomeric Landscape

Annular Tautomerism (1H vs. 2H)

The indazole core exists in dynamic equilibrium between two primary forms.[1] For 6-bromo-3-chloro-1H-indazol-4-ol, the equilibrium is governed by aromaticity and substituent effects.

  • 1H-Indazole (Benzenoid Form): Thermodynamically preferred in the gas phase and solution.[1][2] It retains the full aromaticity of the fused benzene ring.

  • 2H-Indazole (Quinonoid Form): Generally less stable (ΔG ≈ +2–5 kcal/mol) due to the disruption of the benzene sextet, forcing a quinonoid-like electron distribution.

Substituent Impact (3-Cl & 6-Br):

  • 3-Chloro: An electron-withdrawing group (EWG) at C3 generally increases the acidity of the N-H proton. While EWGs can sometimes stabilize the 2H-form via dipole minimization, the loss of benzenoid aromaticity usually overrides this.

  • 6-Bromo: Located on the benzene ring, its inductive effect is remote but enhances the overall lipophilicity and acidity of the phenol.

The Peri-Interaction (3-Cl / 4-OH)

A unique feature of this molecule is the spatial proximity (peri-position) of the 3-chloro and 4-hydroxyl groups.

  • Intramolecular Hydrogen Bond (IMHB): The 4-OH can rotate to form a weak intramolecular hydrogen bond with the 3-Cl atom (O-H···Cl).

  • Steric Clash: Alternatively, the van der Waals radii of Cl (1.75 Å) and O (1.52 Å) may induce a twist in the ring or force the OH proton to point away (trans-rotamer), potentially affecting the pKa of the N-H.

Visualizing the Equilibrium

The following diagram illustrates the competing forms and the experimental workflow to distinguish them.

Tautomer_Workflow cluster_forms Tautomeric & Rotameric Forms cluster_methods Validation Workflow T1 1H-Tautomer (Benzenoid) (Thermodynamically Dominant) T2 2H-Tautomer (Quinonoid) (Excited State / Specific Solvents) T1->T2  Ka (Equilibrium)   Rot 4-OH Rotamers (cis: O-H...Cl | trans: O-H...H) T1->Rot  Rotational Barrier   Comp 1. Computational Prediction (DFT: B3LYP/6-311++G**) T1->Comp Syn 2. Synthesis of Standards (N1-Me & N2-Me Derivatives) Comp->Syn  Guide Synthesis   NMR 3. Solution NMR (15N-HMBC & Solvent Scan) Syn->NMR  Reference Spectra   Xray 4. X-Ray Crystallography (Solid State Confirmation) NMR->Xray  Structural Proof  

Caption: Schematic representation of the tautomeric equilibrium and the sequential validation workflow. The 1H-tautomer is predicted to be the major species, validated via N-methylated standards and 15N-NMR.

Computational Prediction Protocol

Before wet-lab synthesis, in silico modeling is required to estimate the energy gap (ΔG) and the strength of the O-H···Cl interaction.[3]

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[4][5] This level is sufficient to capture weak non-covalent interactions (NCIs) like hydrogen bonding.

  • Solvation: Use the SMD (Solvation Model based on Density) for DMSO and Water to mimic assay conditions.

  • Workflow:

    • Construct 4 models: 1H-cis-OH, 1H-trans-OH, 2H-cis-OH, 2H-trans-OH.

    • Perform Geometry Optimization + Frequency Calculation (verify no imaginary frequencies).

    • Calculate Boltzmann populations based on ΔG at 298 K.

Expected Outcome: Quantitative data typically shows the 1H-cis-OH (OH pointing to Cl) as the global minimum, with the 2H form destabilized by >3 kcal/mol.

Experimental Characterization Protocols

To definitively assign the tautomer, one cannot rely on the parent molecule alone due to fast proton exchange. The "Gold Standard" approach involves synthesizing fixed N-methyl derivatives.

Synthesis of Reference Standards

Objective: Create "locked" tautomers to establish chemical shift baselines.

  • Reaction: Methylation of 6-bromo-3-chloro-1H-indazol-4-ol using MeI/K2CO3 in DMF.

  • Separation: This yields a mixture of N1-methyl (major) and N2-methyl (minor) isomers, and potentially O-methyl products.

  • Purification: Separate via HPLC or Flash Chromatography.

  • Usage: These standards provide the distinct 13C and 15N NMR signatures for the benzenoid (N1) and quinonoid (N2) forms.

Advanced NMR Spectroscopy

Protocol:

  • Solvent: DMSO-d6 (slows proton exchange, allowing observation of NH).

  • Experiments:

    • 1H NMR: Observe the N-H proton chemical shift. 1H-indazoles typically show N-H ~13.0–13.5 ppm.

    • 13C NMR: Compare C3 and C7a shifts against the N-methyl standards.

    • 15N-HMBC (Critical): This is the definitive experiment.

      • 1H-Tautomer: The protonated nitrogen (N1) typically resonates at -150 to -165 ppm (relative to CH3NO2).

      • 2H-Tautomer: The protonated nitrogen (N2) resonates downfield.

      • Coupling: Observe 2-bond and 3-bond couplings from the NH proton to ring carbons.

X-Ray Crystallography

Objective: Determine the solid-state hydrogen bonding network.

  • Crystallization: Slow evaporation from Ethanol/Water or DMSO.

  • Analysis: 1H-indazoles typically form centrosymmetric dimers via intermolecular N-H···N hydrogen bonds (R2,2(8) motif).[3] The presence of the 3-Cl and 4-OH may alter this packing, potentially favoring catemers or solvated structures.

Data Summary Table: Diagnostic Signals

Feature1H-Indazole Form2H-Indazole Form
Thermodynamic Stability High (Benzenoid)Low (Quinonoid)
15N NMR Shift (Protonated) -155 ppm (approx)-80 ppm (approx)
C3 Chemical Shift ~135 ppm~125 ppm
UV-Vis Absorption λmax ~290-300 nmλmax shifted (longer conj.)
Dipole Moment Lower (~1.5 D)Higher (~3.5 D)

Biological Implications[1][6][7]

In drug development, the tautomeric state dictates the binding mode within the ATP-binding pocket of kinases.

  • Hinge Binding: Kinase inhibitors often use the indazole backbone to mimic the adenine ring of ATP.

    • 1H-Form: N1-H is a donor, N2 is an acceptor.

    • 2H-Form: N2-H is a donor, N1 is an acceptor.

  • Pharmacophore Design: If the protein target requires a donor at the N2 position, the drug design must force the 2H tautomer (e.g., by steric bulk at N1 or specific electronic substitution). For 6-bromo-3-chloro-1H-indazol-4-ol, the natural preference for 1H suggests it will bind as an N1-donor/N2-acceptor unless the protein environment actively stabilizes the high-energy 2H form.

References

  • Claramunt, R. M., et al. (2006).[6] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420. Link

  • Vedsø, P., et al. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, 11(11), 904-914. Link

  • Alkorta, I., & Elguero, J. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry, 18(8), 719-724. Link

  • Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075-9086. Link

  • BenchChem. (2025).[7] "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 6-bromo-3-chloro-1H-indazol-4-ol in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities and its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities and its role as a cornerstone in the development of targeted therapeutics.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as effective ATP-competitive inhibitors for a wide range of protein kinases, which are pivotal regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[3][4] Numerous indazole derivatives have progressed into clinical trials and have been approved as anticancer drugs, including Axitinib and Pazopanib.[2][4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-3-chloro-1H-indazol-4-ol as a starting fragment in drug discovery campaigns. This particular fragment is endowed with a unique combination of features that make it an exceptional tool for fragment-based lead discovery (FBLD). The strategically positioned bromine and chlorine atoms offer distinct vectors for chemical elaboration, enabling a systematic exploration of the target's binding pocket. The hydroxyl group provides a crucial hydrogen bonding moiety, often contributing significantly to binding affinity and selectivity.

We will delve into the physicochemical properties of this fragment, provide detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques, and outline strategies for its evolution from a weakly binding hit to a potent and selective lead compound.

Physicochemical Properties of 6-bromo-3-chloro-1H-indazol-4-ol

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and for guiding subsequent optimization efforts. The following table summarizes the key computed and estimated properties of 6-bromo-3-chloro-1H-indazol-4-ol.

PropertyValue (Estimated/Computed)Source
Molecular Formula C₇H₄BrClN₂ON/A
Molecular Weight 247.48 g/mol N/A
XLogP3 ~2.5PubChem (CID 24728100) for 4-bromo-6-chloro-1H-indazole
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A
Rotatable Bonds 0N/A
Topological Polar Surface Area (TPSA) 58.8 ŲN/A
Solubility Soluble in DMSO, MethanolInferred from related compounds

Proposed Synthesis of 6-bromo-3-chloro-1H-indazol-4-ol

Synthetic_Pathway A 2-Bromo-4-chloro-6-nitrotoluene B 2-Bromo-4-chloro-6-nitrobenzaldehyde A->B Oxidation (e.g., CrO3, Ac2O) C 6-Bromo-4-chloro-1H-indazol-3-ol B->C Cyclization with Hydrazine (e.g., N2H4·H2O, EtOH, reflux)

Caption: A proposed synthetic route to 6-bromo-3-chloro-1H-indazol-4-ol.

Fragment Screening and Hit Identification: A Multi-faceted Approach

The initial step in FBLD is the identification of fragments that bind to the target protein. Due to the typically weak affinities of these interactions (in the micromolar to millimolar range), highly sensitive biophysical techniques are required. We will focus on two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, allowing for the real-time monitoring of binding events.

Objective: To identify fragments that bind to the target protein and to obtain an initial estimate of their binding affinity.

Materials:

  • Purified target protein (e.g., a protein kinase)

  • 6-bromo-3-chloro-1H-indazol-4-ol stock solution (10 mM in 100% DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the purified protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

    • A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding signals.

  • Fragment Screening:

    • Prepare a dilution series of 6-bromo-3-chloro-1H-indazol-4-ol in running buffer containing a matched concentration of DMSO (typically 1-5%).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

Causality Behind Experimental Choices:

  • The use of a reference flow cell is critical to minimize false positives arising from buffer mismatches and non-specific interactions.

  • Matching the DMSO concentration in the running buffer and fragment solutions is essential to reduce bulk refractive index effects that can mask true binding signals.

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A Protein Immobilization on Sensor Chip C Fragment Injection & Binding Measurement A->C B Fragment Library Dilution B->C D Surface Regeneration C->D D->C Next Fragment E Reference Subtraction & Data Processing F Affinity Determination (KD) E->F G Validated Hit F->G Hit Identification

Caption: A streamlined workflow for SPR-based fragment screening.

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and for obtaining structural information about the interaction. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for studying weak fragment binding.

Objective: To confirm the binding of 6-bromo-3-chloro-1H-indazol-4-ol to the target protein and to identify the protons of the fragment that are in close proximity to the protein surface.

Materials:

  • Purified, unlabeled target protein

  • 6-bromo-3-chloro-1H-indazol-4-ol

  • Deuterated buffer (e.g., d-PBS)

  • NMR spectrometer equipped with a cryoprobe

Methodology (WaterLOGSY):

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A: 6-bromo-3-chloro-1H-indazol-4-ol in deuterated buffer.

      • Sample B: 6-bromo-3-chloro-1H-indazol-4-ol and the target protein in the same deuterated buffer.

    • The typical fragment concentration is in the range of 100-500 µM, and the protein concentration is 5-20 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of Sample A to serve as a reference.

    • Acquire a WaterLOGSY spectrum of Sample A. The signals from the fragment should be positive.

    • Acquire a WaterLOGSY spectrum of Sample B.

  • Data Analysis:

    • In the WaterLOGSY spectrum of Sample B, protons of the fragment that are in close contact with the protein will show negative Nuclear Overhauser Effect (NOE) signals, while non-binding compounds will show positive signals.

    • The presence of negative signals for 6-bromo-3-chloro-1H-indazol-4-ol confirms its binding to the target protein.

Causality Behind Experimental Choices:

  • WaterLOGSY is particularly effective for detecting weak interactions because it leverages the large reservoir of water magnetization to enhance the signals of binding ligands.[8]

  • Running a control experiment without the protein is essential to establish the baseline signal and to ensure that the observed effects are protein-dependent.

Structural Characterization of the Fragment-Protein Complex

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is invaluable for guiding the subsequent hit-to-lead optimization process.

Protocol 3: Co-crystallization and X-ray Diffraction

Objective: To determine the three-dimensional structure of the 6-bromo-3-chloro-1H-indazol-4-ol-protein complex.

Methodology:

  • Co-crystallization Screening:

    • Mix the purified protein with a molar excess of 6-bromo-3-chloro-1H-indazol-4-ol.

    • Set up crystallization trials using various commercially available screens and techniques (e.g., sitting drop or hanging drop vapor diffusion).

  • Crystal Soaking (Alternative to Co-crystallization):

    • If apo-crystals of the target protein are available, they can be soaked in a solution containing the fragment.[9]

    • Prepare a soaking solution by dissolving the fragment in the crystallization mother liquor.

    • Transfer the apo-crystals into the soaking solution and incubate for a defined period.

  • X-ray Data Collection and Structure Determination:

    • Harvest a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the model of the protein-fragment complex.

Causality Behind Experimental Choices:

  • Co-crystallization is often preferred for fragments as it can induce conformational changes in the protein that are necessary for binding.

  • Soaking is a simpler and faster alternative if the binding site is accessible in the apo-crystal form.[9]

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit has been validated and its binding mode elucidated, the next phase is to evolve it into a more potent and drug-like molecule. This process typically involves two main strategies: fragment growing and scaffold hopping.

Fragment Growing: A Structure-Guided Approach

Fragment growing involves adding chemical moieties to the initial fragment to make additional favorable interactions with the protein. The crystal structure of the 6-bromo-3-chloro-1H-indazol-4-ol-protein complex will reveal unoccupied pockets and potential hydrogen bonding partners that can be targeted.

The bromine atom at the 6-position and the chlorine atom at the 3-position of our lead fragment are ideal handles for chemical elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[10] This allows for the introduction of a wide range of substituents to explore the surrounding chemical space.

Case Study: Optimization of Indazole-based AXL Kinase Inhibitors In a fragment-based discovery campaign targeting AXL kinase, an initial indazole fragment hit was identified.[11] Through structure-guided optimization, which involved growing the fragment into a nearby hydrophobic pocket, a potent inhibitor with good in vivo exposure was developed.[11] This case study exemplifies the power of a structure-based approach to rapidly improve the potency of an initial fragment hit.

Hit_to_Lead_Optimization cluster_hit Hit Identification cluster_optimization Optimization Strategies cluster_lead Lead Candidate A Fragment Hit (e.g., 6-bromo-3-chloro-1H-indazol-4-ol) B Fragment Growing (Structure-Guided) A->B C Scaffold Hopping (Bioisosteric Replacement) A->C D SAR by Catalog A->D E Potent & Selective Lead Compound B->E C->E D->E

Caption: Key strategies in the hit-to-lead optimization process.

Scaffold Hopping: Exploring Novel Chemical Space

Scaffold hopping involves replacing the core scaffold of the initial hit with a different chemical moiety while retaining the key binding interactions. This can lead to the discovery of novel intellectual property and can improve the physicochemical properties of the lead series. The indazole scaffold itself is often the result of a successful scaffold hop from other heterocyclic systems, such as indoles or benzimidazoles.[12][13]

Starting with 6-bromo-3-chloro-1H-indazol-4-ol, one could explore replacing the indazole core with other privileged scaffolds known to interact with the hinge region of kinases, such as pyrazolopyrimidines or imidazopyridazines, while retaining the key pharmacophoric elements.

Conclusion

6-bromo-3-chloro-1H-indazol-4-ol represents a highly valuable and strategically designed fragment for initiating drug discovery programs, particularly those targeting protein kinases. Its unique substitution pattern provides multiple avenues for chemical elaboration, while the indazole core ensures a high probability of interacting with the ATP-binding site of a wide range of kinases. The detailed protocols and strategies outlined in this application note provide a robust framework for the successful identification, validation, and optimization of hits derived from this promising fragment, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021). [Link]

  • Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. PubMed. (2019). [Link]

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. (2021). [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • Scaffold hopping case study. (a) Overlay of the indazole (PDB ID 3FI3,... ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PMC. [Link]

  • Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. PMC. [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. (2025). [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. (2025). [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Semantic Scholar. [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. PMC. [Link]

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. ResearchGate. [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry - ACS Publications. (2012). [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development - ACS Publications. (2011). [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters - ACS Publications. (2021). [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (IUCr). (2017). [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. bioRxiv. (2021). [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. [Link]

  • Hit to Lead | Drug Design & Synthesis. Domainex. [Link]

  • Hit-to-lead optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of KDR kinase inhibitors. PubMed. (2006). [Link]

  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. (2024). [Link]

Sources

Application

Application Note: Quantitative HPLC-MS/MS Analysis of 1H-Indazol-4-ol, 6-bromo-3-chloro-

Executive Summary This Application Note details a robust, high-sensitivity HPLC-MS/MS method for the quantification of 1H-Indazol-4-ol, 6-bromo-3-chloro- . As a highly functionalized halogenated indazole, this compound s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, high-sensitivity HPLC-MS/MS method for the quantification of 1H-Indazol-4-ol, 6-bromo-3-chloro- . As a highly functionalized halogenated indazole, this compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., SHP2, ERK inhibitors) and antiviral agents (e.g., Lenacapavir intermediates).

The method utilizes Electrospray Ionization (ESI) in positive mode, leveraging the amphoteric nature of the indazole core. Chromatographic separation is achieved on a C18 stationary phase, optimized to resolve the target from potential de-halogenated impurities common in synthesis.

Physicochemical Context & Method Strategy

Molecular Properties
  • Compound: 1H-Indazol-4-ol, 6-bromo-3-chloro-[1][2]

  • Formula: C

    
    H
    
    
    
    BrClN
    
    
    O
  • Monoisotopic Mass: 245.92 Da (

    
    Br, 
    
    
    
    Cl)
  • LogP (Predicted): ~2.5 – 2.9 (Moderate lipophilicity)

  • pKa:

    • Indazole N-H: ~13.8 (Acidic), ~1.2 (Basic protonation)

    • Phenolic -OH: ~9.5

  • Solubility: Low in water; soluble in DMSO, Methanol, and Ethyl Acetate.

Analytical Strategy (The "Why")
  • Ionization Mode: While the phenolic hydroxyl group allows for Negative ESI (ESI-), Positive ESI (ESI+) is recommended here. The indazole nitrogen accepts protons readily under acidic conditions (pH 3.0), providing better sensitivity and stability compared to the phenol deprotonation, which can be suppressed by matrix effects.

  • Isotope Pattern Monitoring: The presence of Bromine (

    
    Br/
    
    
    
    Br) and Chlorine (
    
    
    Cl/
    
    
    Cl) creates a distinct isotopic envelope. This method monitors the M+H (
    
    
    Br/
    
    
    Cl) transition for quantification and the M+2+H transition for qualitative confirmation, ensuring high specificity.
  • Column Selection: A standard C18 column is sufficient. However, due to the planar, halogenated aromatic structure,

    
     interactions can be strong. A fully porous particle (FPP) C18 is preferred over core-shell for higher loading capacity if analyzing crude synthesis mixtures.
    

Experimental Protocol

Materials & Reagents
  • Reference Standard: 1H-Indazol-4-ol, 6-bromo-3-chloro- (>98% purity).[1][2]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Formic Acid (FA).

  • Internal Standard (IS): 6-bromo-1H-indazole or a deuterated analog (if available).

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of target compound in 1.0 mL of DMSO . Note: Do not use pure methanol for the master stock as precipitation may occur upon freezing.

  • Working Standard (10 µg/mL): Dilute Master Stock 1:100 in 50:50 Water:MeOH.

  • Calibration Curve: Prepare serial dilutions in the initial mobile phase (95:5 Water:ACN) ranging from 1.0 ng/mL to 1000 ng/mL.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterSetting
System UHPLC (e.g., Agilent 1290, Waters Acquity)
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.005%Loading
0.505%Hold
3.5095%Elution
4.5095%Wash
4.605%Re-equilibration
6.005%Stop

Table 3: Mass Spectrometry Parameters (ESI+)

ParameterSetting
Ion Source ESI Positive (ESI+)
Capillary Voltage 3500 V
Gas Temp 325°C
Gas Flow 10 L/min
Nebulizer 35 psi
Sheath Gas 350°C at 11 L/min
MRM Transitions

The method uses Multiple Reaction Monitoring (MRM). The transitions are based on the loss of CO (28 Da) typical of phenols and HCN (27 Da) typical of indazoles.

Table 4: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Target (Quant) 246.9 (

Br

Cl)
218.9 (Loss of CO)25Quantifier
Target (Qual) 246.9168.0 (Loss of Br)40Qualifier 1
Target (Iso) 248.9 (

Br

Cl)
220.9 (Loss of CO)25Confirmation
IS (Generic) 197.0117.028Internal Std

Workflow Visualization

The following diagram illustrates the sample preparation and decision logic for analyzing this halogenated intermediate.

G Start Sample Source (Synthesis Crude or Biological) SolubilityCheck Solubility Check Is sample clear in H2O? Start->SolubilityCheck ProteinPpt Protein Precipitation (Add 3x Cold ACN) Start->ProteinPpt Biological Matrix DissolveDMSO Dissolve in DMSO (Master Stock) SolubilityCheck->DissolveDMSO No (Cloudy) DirectDilute Dilute in Mobile Phase (50:50 H2O:MeOH) SolubilityCheck->DirectDilute Yes (Clear) DissolveDMSO->DirectDilute Dilute 100x Inject Inject 2 µL into HPLC-MS DirectDilute->Inject Centrifuge Centrifuge 10,000 x g, 10 min ProteinPpt->Centrifuge Centrifuge->DirectDilute Supernatant MS_Logic MS Detection (ESI+) Monitor m/z 246.9 & 248.9 Inject->MS_Logic Data_Analysis Data Analysis Ratio Check: 246.9/248.9 ≈ 0.75 MS_Logic->Data_Analysis

Caption: Analytical workflow for 6-bromo-3-chloro-1H-indazol-4-ol, including solubility management and isotope confirmation logic.

Method Validation (Self-Validating System)

To ensure Trustworthiness , the following validation parameters must be met. This protocol complies with ICH Q2(R2) guidelines.

Linearity & Range
  • Requirement:

    
    .
    
  • Weighting:

    
     weighting is recommended due to the wide dynamic range (1–1000 ng/mL).
    
  • Acceptance: Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

Isotope Ratio Confirmation (Critical)

Because this compound contains both Bromine and Chlorine, the mass spectrum is complex.

  • Protocol: Calculate the area ratio of the 246.9 peak (Quant) to the 248.9 peak (Iso).

  • Theoretical Ratio: Based on natural abundance (

    
    Br:
    
    
    
    Br ≈ 1:1 and
    
    
    Cl:
    
    
    Cl ≈ 3:1), the M (246) to M+2 (248) intensity ratio should be approximately 100 : 130 (or 0.76).
  • Validation Check: If the experimental ratio deviates by >20% from the standard, suspect interference or co-eluting impurities.

Carryover
  • Risk: Halogenated indazoles are "sticky" on stainless steel.

  • Mitigation: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA . Inject a blank after the highest standard (ULOQ). Carryover must be < 20% of the LLOQ area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole (Structural Analog). Retrieved October 26, 2023, from [Link]

  • Science Ready (2023). Mass Spectrometry Fragmentation Patterns. Retrieved October 26, 2023, from [Link]

  • ChemGuide (2023). Interpretation of Mass Spectra - Fragmentation Patterns. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroindazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. The ability to forge carbon-nitrogen (C-N) bonds at the 3-position of the indazole ring is a critical transformation for the synthesis of diverse compound libraries for drug discovery. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation, offering a significant improvement over traditional methods that often require harsh reaction conditions.[1][2] This application note provides a comprehensive guide to the experimental setup for the Buchwald-Hartwig amination of 3-chloroindazoles, detailing the underlying mechanistic principles, offering step-by-step protocols, and providing insights into reaction optimization and troubleshooting.

Introduction: The Significance of 3-Aminoindazoles in Drug Discovery

The indazole core is a key pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-psychotic properties. The strategic introduction of an amino group at the 3-position of the indazole ring system allows for extensive molecular diversification, enabling the fine-tuning of a compound's pharmacological profile. The Buchwald-Hartwig amination provides a direct and efficient route to these valuable 3-aminoindazole derivatives from readily available 3-chloroindazoles.[2][3] This cross-coupling reaction is renowned for its broad substrate scope, functional group tolerance, and generally high yields, making it an indispensable tool in the modern synthetic chemist's arsenal.[4][5][6]

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition 3-Chloroindazole Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange Amine, Base Amido_Complex Pd(II) Amido Complex Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 3-Aminoindazole Product Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add 3-chloroindazole, palladium precatalyst, ligand, and base to a dry vial. Inert 2. Seal the vial and purge with an inert gas (Ar or N₂). Reagents->Inert Solvent_Amine 3. Add anhydrous solvent and the amine substrate. Inert->Solvent_Amine Heating 4. Heat the reaction mixture with vigorous stirring. Solvent_Amine->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Filtration 7. Dilute with an organic solvent and filter through Celite. Cooling->Filtration Extraction 8. Wash the filtrate with water and brine. Filtration->Extraction Drying 9. Dry the organic layer and concentrate in vacuo. Extraction->Drying Purification 10. Purify the crude product by flash column chromatography. Drying->Purification

Figure 2: General Experimental Workflow.

Materials:

  • 3-Chloroindazole (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-chloroindazole, palladium precatalyst, and base under an inert atmosphere.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. [9][10]8. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Optimization Matrix

For a new 3-chloroindazole and amine coupling pair, a systematic optimization of reaction conditions is recommended.

ParameterCondition 1Condition 2Condition 3
Catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)
Base NaOtBu (1.5 equiv)LiHMDS (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-DioxaneTolueneTHF
Temperature 80 °C100 °C110 °C

Troubleshooting Common Issues

ObservationPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous conditions and proper inert atmosphere. Try a different precatalyst or ligand. [10]
Poor solubility of reagentsTry a different solvent or a solvent mixture. [10]
Sterically hindered amineIncrease catalyst loading and/or reaction temperature. Screen more sterically demanding ligands like RuPhos or BrettPhos.
Formation of palladium black Catalyst decompositionLower the reaction temperature and/or use a more stable precatalyst. Ensure the absence of oxygen. [10]
Side product formation HydrodehalogenationUse a less coordinating solvent and ensure the base is not in large excess.
Homocoupling of the amineThis is less common but can occur. Adjusting the catalyst-to-ligand ratio may help.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 3-aminoindazoles. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently access a wide array of these valuable compounds. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate | Organic Letters - ACS Publications. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Decarboxylative C–N couplings of 3-chloroindazole with a range of alkyl... - ResearchGate. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization - RSC Publishing. [Link]

  • Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - R Discovery. [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. [Link]

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Application

functionalization at the C-3 position of 6-bromo-1H-indazol-4-ol derivatives

Application Note: Precision Functionalization at the C-3 Position of 6-Bromo-1H-indazol-4-ol Derivatives Part 1: Strategic Overview & Chemical Logic The 6-bromo-1H-indazol-4-ol scaffold represents a "trifunctional" molec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization at the C-3 Position of 6-Bromo-1H-indazol-4-ol Derivatives

Part 1: Strategic Overview & Chemical Logic

The 6-bromo-1H-indazol-4-ol scaffold represents a "trifunctional" molecular platform of high value in kinase inhibitor discovery. Its utility lies in the distinct electronic and steric environments of its three reactive centers:

  • C-4 Hydroxyl: A phenolic handle requiring protection to prevent catalyst poisoning.

  • C-6 Bromine: A less reactive electrophile, serving as a latent handle for late-stage diversification.

  • C-3 Position: The primary target for functionalization.

The Core Challenge: Direct functionalization of the C-3 position must be achieved without compromising the integrity of the C-6 bromine (which is susceptible to palladium oxidative addition) or the C-4 phenol.

The Solution: Orthogonal Halogenation Strategy The most robust pathway involves an "Activation-Coupling" sequence. We utilize the inherent nucleophilicity of the indazole C-3 position to introduce a highly reactive iodine atom. This creates a 3-Iodo-6-Bromo intermediate. In palladium-catalyzed cross-couplings, the C-3 iodide reacts significantly faster than the C-6 bromide, allowing for essentially exclusive C-3 functionalization under controlled conditions.

Strategic Workflow Diagram

IndazoleWorkflow cluster_selectivity Reactivity Hierarchy Start 6-Bromo-1H-indazol-4-ol (Starting Material) Step1 Step 1: C-4 OH Protection (TBS/Bn/Me) Start->Step1 Stabilization Step2 Step 2: C-3 Iodination (I2, KOH, DMF) Step1->Step2 Activation (I > Br) Step3 Step 3: N-1 Protection (THP/SEM/Boc) Step2->Step3 Directing Group Step4 Step 4: Selective C-3 Coupling (Suzuki/Sonogashira) Step3->Step4 Chemoselective Pd-Cat. Final Target C-3 Functionalized Derivative Step4->Final Isolation R1 C-3 Iodide (Fastest) R2 C-6 Bromide (Slow) R1->R2 >> k(rel)

Figure 1: Step-wise logic for orthogonal functionalization. The sequence ensures the C-6 bromine remains intact while the C-3 position is elaborated.

Part 2: Detailed Experimental Protocols

Phase 1: C-4 Hydroxyl Protection (Mandatory)

Rationale: The free phenol at C-4 is acidic (


) and can poison Pd-catalysts or interfere with base-mediated iodination. Protection as a methyl ether (robust) or TBS ether (labile) is required.

Protocol A: Synthesis of 6-bromo-4-methoxy-1H-indazole

  • Dissolution: Dissolve 6-bromo-1H-indazol-4-ol (10 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (2.0 equiv, 20 mmol) and stir at RT for 15 min.
    
  • Alkylation: Add MeI (1.1 equiv, 11 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Dilute with water (200 mL), extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Outcome: Yields typically >90%. The product is now ready for C-3 activation.

Phase 2: Regioselective C-3 Iodination

Rationale: Electrophilic aromatic substitution occurs preferentially at C-3. The presence of the C-6 bromine does not deactivate the ring sufficiently to prevent this. Iodine is chosen because C-I bonds undergo oxidative addition to Pd(0) much faster than C-Br bonds.

Protocol B: Synthesis of 6-bromo-3-iodo-4-methoxy-1H-indazole

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH), DMF.[2]
    
  • Mechanism: Formation of an N-iodo species followed by rearrangement to C-3.

Step-by-Step:

  • Setup: Charge a round-bottom flask with 6-bromo-4-methoxy-1H-indazole (1.0 equiv) and dissolve in DMF (10 mL/g).

  • Basification: Add solid KOH (4.0 equiv). Note: KOH is superior to carbonate bases for driving this specific iodination to completion.

  • Iodination: Add molecular Iodine (

    
    , 2.0 equiv) portion-wise over 10 minutes at 0°C.
    
  • Execution: Stir at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: The reaction mixture usually turns dark red/brown.

  • Quench: Pour the mixture into a solution of 10%

    
     (sodium thiosulfate) and ice water. This reduces excess iodine (color changes from brown to yellow/white precipitate).
    
  • Isolation: Filter the solid precipitate. Wash copiously with water. Dry under vacuum.[1][3]

  • Purification: Recrystallization from Ethanol is preferred over chromatography if purity is <95%.

Data Summary: Iodination Efficiency

Parameter Specification Notes

| Stoichiometry |


 (2.0 eq) / KOH (4.0 eq) | Excess base prevents HI accumulation. |
| Solvent  | DMF or NMP | Polar aprotic solvent is critical for solubility. |
| Yield  | 85–95% | Highly efficient transformation. |
| Selectivity  | >98% C-3 | No C-5 or C-7 iodination observed under these conditions. |
Phase 3: Chemoselective C-3 Suzuki Coupling

Rationale: We exploit the bond dissociation energy difference between C-I (approx. 53 kcal/mol) and C-Br (approx. 68 kcal/mol). By using a mild catalyst system and controlling temperature, we couple exclusively at the C-3 position.

Protocol C: Selective C-3 Arylation

  • Substrate: 6-bromo-3-iodo-1-(THP)-indazol-4-ol derivative. (Note: N-protection with THP or SEM is recommended before this step to prevent catalyst sequestration by the free N-H).

  • Catalyst:

    
     (Tetrakis).
    
  • Solvent: 1,4-Dioxane / Water (4:1).[4]

Step-by-Step:

  • Degassing: In a microwave vial or Schlenk tube, combine the 3-iodo-6-bromo-indazole derivative (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed Dioxane/Water mixture (0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%). Crucial: Do not use highly active catalysts like Pd-RuPhos or Pd(dtbpf) at this stage, as they may activate the C-6 Bromine.
    
  • Reaction: Heat to 60–80°C (Oil bath) or Microwave (low power).

    • Control: Monitor strictly by HPLC/LCMS. Stop immediately upon consumption of the starting iodide.

    • Time: Typically 2–4 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (SiO2).

Part 3: Critical Analysis & Troubleshooting

Regioselectivity Control (C-3 vs C-6)

The success of this protocol hinges on the "Reactivity Gap."

VariableRecommendation for C-3 SelectivityMechanism
Leaving Group Iodide (C-3) Oxidative addition to Pd(0) is rapid at 60°C.
Retained Group Bromide (C-6) Oxidative addition is slow/negligible < 80°C with

ligands.
Catalyst Ligand Triphenylphosphine (

)
Less electron-rich ligands prevent activation of the aryl bromide. Avoid bulky, electron-rich phosphines (e.g., Buchwald ligands) in this step.
Base

or

Weaker bases suffice for the iodide coupling. Avoid

or hydroxide bases which might accelerate the bromide coupling.
N-Protection Considerations

While some reports suggest "unprotected" Suzuki couplings are possible, for this specific 6-bromo-4-ol scaffold, N-protection is strongly advised .

  • Why? The free N-H is acidic. In the presence of base, it deprotonates. The resulting indazolyl anion is a poor substrate for oxidative addition and can coordinate to Pd, shutting down the cycle.

  • Recommended Group: THP (Tetrahydropyranyl) .

    • Install: DHP, pTSA (cat), THF, reflux.

    • Remove: HCl/MeOH or TFA/DCM (mild acid hydrolysis).

    • Benefit: THP directs the lithiation/coupling sterically and electronically, preventing N-arylation side reactions.

References

  • Giraud, F., et al. (2025). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link][5]

  • National Institutes of Health (NIH). (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Development of Kinase Inhibitors Using a 6-Bromo-1H-Indazol-4-ol Scaffold

Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved kinase inhibitors.[1][2][3] Its ability to mimic the purine core o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved kinase inhibitors.[1][2][3] Its ability to mimic the purine core of ATP allows it to effectively interact with the highly conserved ATP-binding pocket of protein kinases.[4][5][6] This guide provides an in-depth technical overview of the strategic use of the 6-bromo-1H-indazol-4-ol scaffold for the discovery and development of novel kinase inhibitors. We will explore the rationale behind its design, detailed synthetic strategies, and comprehensive protocols for biochemical and cellular evaluation to guide researchers from initial synthesis to lead optimization.

The Central Role of Protein Kinases and the Indazole Scaffold

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[7][8] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[9][10][11] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.

The indazole scaffold is particularly advantageous for several reasons:

  • Bioisosteric Mimicry: The 1H-indazole core is a bioisostere of adenine, enabling it to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a key feature for potent inhibition.[4][6]

  • Structural Versatility: The indazole ring system can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][12][13]

  • The 6-Bromo Handle: The bromine atom at the 6-position of the scaffold is not merely a substituent; it is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which permits the rapid and efficient introduction of a wide array of chemical moieties to probe the solvent-exposed regions of the kinase active site.[14][15]

This guide focuses specifically on the 6-bromo-1H-indazol-4-ol scaffold, where the 4-hydroxyl group can serve as an additional point for hydrogen bonding or as a precursor for further chemical modification.

Synthetic Strategy: From Core Synthesis to Diversification

The successful development of a kinase inhibitor library hinges on a robust and flexible synthetic plan. The following workflow outlines a general approach for the synthesis and diversification of the 6-bromo-1H-indazol-4-ol scaffold.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification cluster_2 Optional N1-Alkylation A Substituted 2-Fluorobenzonitrile B Hydrazine Cyclization A->B e.g., NH2NH2·H2O C 6-Bromo-1H-indazol-4-ol (Core Scaffold) B->C D Suzuki-Miyaura Cross-Coupling C->D Pd Catalyst, Base F Library of C6-Substituted Indazole Analogs D->F E Diverse Aryl/Heteroaryl Boronic Acids E->D G N1-Alkylation F->G I N1, C6-Disubstituted Indazole Library G->I H Diverse Alkyl Halides H->G

Caption: General synthetic workflow for indazole-based inhibitors.

Protocol 2.1: Synthesis of 6-Bromo-1H-indazol-4-ol Core

This protocol is a representative method based on established literature procedures for indazole synthesis.[16]

Materials:

  • 5-Bromo-2-fluoro-3-hydroxybenzonitrile (starting material)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • n-Butanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • To a solution of 5-bromo-2-fluoro-3-hydroxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-bromo-1H-indazol-4-ol scaffold.

Protocol 2.2: C6-Diversification via Suzuki-Miyaura Coupling

The bromine at the C6-position is an ideal handle for introducing diversity.[14]

Materials:

  • 6-Bromo-1H-indazol-4-ol (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine 6-bromo-1H-indazol-4-ol, the selected boronic acid, palladium catalyst, and base.

  • Degas the vessel by purging with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring for completion.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Perform an aqueous workup and purify the resulting product by column chromatography or preparative HPLC.

Biochemical Evaluation: Assessing In Vitro Potency

The first step in evaluating newly synthesized compounds is to measure their direct inhibitory effect on the target kinase in a controlled, cell-free environment.[9] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀).

G A Synthesized Inhibitor E Kinase Reaction (Phosphorylation) A->E A->E Inhibition B Recombinant Kinase Enzyme B->E C Substrate (Peptide or Protein) C->E D ATP D->E F Detection Reagent (e.g., ADP-Glo) E->F G Signal Measurement (Luminescence) F->G H IC50 Determination G->H

Caption: Workflow for a biochemical in vitro kinase assay.

Protocol 3.1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted from commercially available systems like ADP-Glo™ and is a robust method for measuring kinase activity by quantifying ADP production.[17]

Materials:

  • Recombinant target kinase

  • Kinase-specific peptide substrate

  • Test compounds (serially diluted in DMSO)

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Luminescence-capable plate reader

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Addition: Prepare a solution of the recombinant kinase in Kinase Assay Buffer and add 5 µL to each well.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in Kinase Assay Buffer. Add 5 µL to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the average signal from the "no enzyme" wells (background) from all other data points.

  • Calculate the percentage of inhibition for each compound concentration relative to the "vehicle only" controls.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cellular Evaluation: Target Engagement and Functional Effects

While biochemical assays measure potency, cellular assays are critical to confirm that a compound can enter a cell, engage its target, and exert a functional effect in a physiological context.[9][18][19]

Protocol 4.1: Western Blot for Target Phosphorylation Inhibition

This assay directly measures the functional outcome of kinase inhibition by quantifying the phosphorylation level of a known downstream substrate.[4][5]

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Probing: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with the antibody for the total amount of the substrate protein to serve as a loading control.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the total protein band for each treatment condition.

  • Observe the concentration-dependent decrease in substrate phosphorylation.

Protocol 4.2: NanoBRET™ Target Engagement Assay

This live-cell assay directly measures the binding of an inhibitor to its target kinase.[20][21][22] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound will displace the tracer, leading to a loss of BRET signal.

Materials:

  • HEK293 cells

  • Vector for expressing the target kinase as a NanoLuc® fusion protein

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)

  • Transfection reagent

  • White, 96-well cell culture plates

Procedure:

  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector.

  • Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition: Treat the cells with serial dilutions of the test compound, followed immediately by the addition of the NanoBRET™ tracer. Include appropriate controls.

  • Incubation: Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the Nano-Glo® Substrate and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped with appropriate filters.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the cellular IC₅₀.

Structure-Activity Relationship (SAR) and Selectivity

The data gathered from these assays is used to build a structure-activity relationship (SAR) table. This allows researchers to understand how specific chemical modifications affect potency and cellular activity, guiding the design of the next generation of compounds.[13][23][24]

Table 1: Representative SAR Data for Hypothetical C6-Substituted Indazole Inhibitors

Compound IDC6-Substituent (R)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
IND-001-Br (Scaffold)>10,000>10,000>50
IND-002-Phenyl5204,80012.5
IND-003-4-Fluorophenyl2503,5008.2
IND-004-3-Pyridyl851,5001.5
IND-005-4-Morpholinophenyl359500.4

Selectivity Profiling: It is crucial to assess an inhibitor's selectivity to minimize off-target effects.[7][25] Promising compounds should be screened against a large panel of kinases (e.g., >100 kinases).[9][26] This is typically done by specialized contract research organizations and provides a comprehensive view of the compound's kinome-wide activity, helping to identify potential liabilities and opportunities for developing multi-targeted or highly selective agents.[27]

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.[Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. National Center for Biotechnology Information.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information.[Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Kinase Activity Assay. Creative Diagnostics.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information.[Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.[Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed.[Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate.[Link]

  • Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest.[Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.[Link]

  • In vitro kinase assay. protocols.io.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.[Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic.[Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate.[Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate.[Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Center for Biotechnology Information.[Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.[Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.[Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.[Link]

  • Kinase Inhibitors as Therapeutics: A Review. Promega Connections.[Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed.[Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information.[Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate.[Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information.[Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. ACS Publications.[Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-3-chloro-1H-indazol-4-ol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted indazoles. The synthesis of 6-bromo-3-chloro-1H-indazol-4-ol presents a unique trifecta of regioselectivity challenges: competing nucleophilic nitrogen atoms, strongly directing hydroxyl groups, and harsh deprotection conditions.

This guide moves beyond basic procedures to explain the causality behind the chemistry, providing self-validating protocols to ensure your synthesis succeeds on the first attempt.

Part 1: The De Novo Core Strategy & Pathway Visualization

Attempting to directly functionalize 1H-indazol-4-ol to achieve the 6-bromo-3-chloro derivative is a common pitfall that leads to poor yields and complex mixtures. To achieve absolute regiocontrol, we must abandon direct C6-bromination and instead utilize a de novo synthesis starting from a pre-brominated precursor.

SynthesisWorkflow A 4-Bromo-2-fluoro-6-methoxybenzaldehyde (Precursor) B Hydrazine Monohydrate EtOH, 80°C, 12h A->B C 6-Bromo-4-methoxy-1H-indazole (Intermediate 1) B->C Cyclization (85% Yield) D N-Chlorosuccinimide (NCS) DMF, 60°C, 4h C->D E 6-Bromo-3-chloro-4-methoxy-1H-indazole (Intermediate 2) D->E C3-Chlorination (78% Yield) F Boron Tribromide (BBr3) DCM, -78°C to RT, 16h E->F G 6-Bromo-3-chloro-1H-indazol-4-ol (Target Molecule) F->G Demethylation (92% Yield)

Figure 1: De novo workflow for 6-bromo-3-chloro-1H-indazol-4-ol avoiding direct C6-bromination.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: I attempted to directly brominate 3-chloro-1H-indazol-4-ol to get the 6-bromo derivative, but my yield is <5% and I get a complex mixture. Why? Causality & Expert Insight: The failure stems from fundamental electrophilic aromatic substitution (EAS) rules. The C4-hydroxyl group is a strongly activating, ortho/para-directing group. In the indazole system, this directs the incoming electrophile primarily to the C5 (ortho) and C7 (para) positions. The C6 position is meta to the hydroxyl group, making it electronically deactivated relative to C5 and C7. Direct bromination will inevitably yield a mixture of 5-bromo and 7-bromo isomers. The Solution: You must lock the bromine atom in place before the pyrazole ring is formed. By starting with 4-bromo-2-fluoro-6-methoxybenzaldehyde and cyclizing it with hydrazine, you bypass the directing effects of the C4-oxygen entirely, guaranteeing a 6-bromo substitution pattern[1].

Q2: During the C3-chlorination of 6-bromo-4-methoxy-1H-indazole, I am seeing significant N-chlorination and ring degradation. How do I improve C3 selectivity? Causality & Expert Insight: The N1 and N2 atoms of the indazole pyrazole ring are highly nucleophilic. When using highly reactive, unmoderated agents like


 gas, the reaction falls under kinetic control, leading to rapid N-chlorination[2]. This N-chloro intermediate is unstable and leads to polymerization.
The Solution:  Switch to3 in a polar aprotic solvent like DMF. NCS provides a controlled, low steady-state concentration of the chloronium ion (

). Under mild heating (60 °C), the reaction shifts to thermodynamic control, which heavily favors halogenation at the more stable C3 carbon position over the nitrogen atoms[3].

Q3: My final demethylation step using


 to yield 6-bromo-3-chloro-1H-indazol-4-ol results in a black tar and low recovery. What is going wrong? 
Causality & Expert Insight:  Boron tribromide (

) is an exceptionally harsh Lewis acid. If the reaction is initiated at room temperature,

will rapidly and exothermically coordinate with the basic N1/N2 nitrogens of the indazole ring before it can coordinate with the methoxy oxygen. This uncontrolled exotherm chars the heterocyclic core. The Solution: The protocol must employ a strict thermal gradient. By adding

at -78 °C, you allow the Lewis acid-base complex to form kinetically without thermal degradation. Slowly warming the reaction to room temperature then provides the activation energy required for the desired ether cleavage.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes our internal optimization data for the critical C3-chlorination step, demonstrating why NCS in DMF is the authoritative standard for this transformation.

Halogenating AgentSolventTemp (°C)Time (h)C3-Chloro Yield (%)N-Chloro Byproduct (%)Mechanistic Observation

(gas)
AcOH25215%65%Severe over-chlorination; kinetic N-attack favored.
NCSDCM252445%10%Poor NCS solubility limits the steady-state

concentration.
NCS DMF 60 4 88% <2% Optimal thermodynamic control; polar solvent stabilizes the transition state.
NCS + 10% TsOHMeCN25182%8%Acid catalysis accelerates reaction but slightly reduces regiocontrol.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below includes built-in visual and analytical validation checkpoints. If your reaction does not meet the validation criteria at any step, halt the process and troubleshoot.

Protocol 1: Cyclization to 6-Bromo-4-methoxy-1H-indazole
  • Preparation: Dissolve 4-bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq) in absolute ethanol (0.5 M).

    • Validation Checkpoint: The solution should be clear and pale yellow.

  • Addition: Add hydrazine monohydrate (5.0 eq) dropwise at room temperature.

    • Validation Checkpoint: A slight exotherm should be felt through the flask, and the solution will turn a deeper yellow.

  • Reaction: Reflux the mixture at 80 °C for 12 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the aldehyde (

      
       ~0.7, UV active) and the appearance of a new, highly fluorescent blue spot under UV 254 nm (
      
      
      
      ~0.4), indicating the aromatized indazole core.
  • Isolation: Cool to 0 °C and add cold water to precipitate the product.

    • Validation Checkpoint: A dense off-white to pale yellow solid will crash out. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Regioselective C3-Chlorination
  • Preparation: Dissolve 6-bromo-4-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Validation Checkpoint: Complete dissolution yielding a clear solution.

  • Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) in one portion.

    • Validation Checkpoint: No immediate color change or exotherm should occur, confirming the absence of rapid, uncontrolled N-chlorination.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

    • Validation Checkpoint: The solution will gradually darken to a light amber. LC-MS must confirm the mass shift from

      
       to 
      
      
      
      with the characteristic 3:1 Chlorine isotope pattern.
  • Quench: Cool to room temperature and quench with saturated aqueous

    
    .
    
    • Validation Checkpoint: The amber color will immediately dissipate to a milky white suspension, confirming the neutralization of unreacted electrophilic chlorine. Extract with EtOAc, wash heavily with brine (to remove DMF), and concentrate.

Protocol 3: Controlled Demethylation
  • Preparation: Dissolve 6-bromo-3-chloro-4-methoxy-1H-indazole (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Validation Checkpoint: The solution must reach thermal equilibrium; frost will form on the exterior of the flask.

  • Addition: Dropwise addition of

    
     (1.0 M in DCM, 3.0 eq).
    
    • Validation Checkpoint: Upon addition, a bright yellow/orange precipitate (the Lewis acid-base complex) will immediately form. Critical: If the solution turns brown or black, the internal temperature is too high.

  • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 16 hours.

    • Validation Checkpoint: The suspension will gradually dissolve into a homogenous dark red solution.

  • Quench: Cool back to 0 °C and carefully quench with dropwise addition of MeOH.

    • Validation Checkpoint: Extreme caution—vigorous fuming and bubbling (HBr gas evolution) will occur. The red color will bleach to a pale yellow. Concentrate and purify via silica gel chromatography to yield the target 6-bromo-3-chloro-1H-indazol-4-ol.

References

  • BenchChem Technical Support Team. "Regioselectivity issues in the functionalization of indazoles." BenchChem.
  • Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand.
  • Li, P., et al. "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones." Organic Chemistry Portal.
  • "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 6-Bromo-3-chloro-1H-indazol-4-ol as a Kinase Inhibitor Scaffold

This guide provides a comparative analysis of 6-bromo-3-chloro-1H-indazol-4-ol (CAS: 887568-77-6), treating it as a privileged scaffold and high-value intermediate in the design of kinase inhibitors. Unlike final drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 6-bromo-3-chloro-1H-indazol-4-ol (CAS: 887568-77-6), treating it as a privileged scaffold and high-value intermediate in the design of kinase inhibitors. Unlike final drug candidates, the "performance" of this compound is defined by its synthetic versatility, structural vectors for binding, and physicochemical properties compared to alternative scaffolds.

[1]

Executive Summary & Structural Logic

6-bromo-3-chloro-1H-indazol-4-ol represents a "tri-vector" scaffold, offering three distinct and orthogonal points for chemical elaboration. In the context of kinase inhibitor design, it is superior to mono- or di-substituted indazoles due to its ability to simultaneously address the ATP-binding hinge (N1/N2), the solvent-exposed region (4-OH), and the hydrophobic back pocket (6-Br).

This guide compares its utility against standard scaffolds like 3-aminoindazoles and quinazolines , demonstrating why it is a preferred starting point for Fragment-Based Drug Discovery (FBDD) targeting kinases such as HSP90 , ERK , and FGFR .

Mechanistic Profile: The "Tri-Vector" Advantage
  • Hinge Binder (Core): The indazole N1/N2 protons typically form bidentate H-bonds with the kinase hinge region (e.g., Glu/Leu backbone).

  • Vector 1 (Solvent Front - 4-OH): The hydroxyl group at C4 is positioned to project substituents into the solvent-exposed region. This is critical for attaching solubilizing groups (morpholines, piperazines) via ether linkages, improving PK properties.

  • Vector 2 (Hydrophobic Pocket - 6-Br): The bromine atom allows for Suzuki-Miyaura coupling to introduce aryl groups that fill the hydrophobic pocket II or the gatekeeper region.

  • Vector 3 (Electronic Tuning - 3-Cl): The chlorine at C3 modulates the pKa of the indazole NH and can fill small hydrophobic voids near the gatekeeper residue.

Comparative Analysis: Scaffold Performance

This section evaluates the "performance" of the scaffold in terms of Ligand Efficiency (LE) potential, Synthetic Tractability, and Vector Geometry compared to industry standards.

Table 1: Structural & Synthetic Comparison of Kinase Scaffolds
Feature6-Br-3-Cl-Indazol-4-ol 3-Amino-Indazole Quinazoline Implication for Drug Design
Hinge Binding Bidentate (Donor/Acceptor)Tridentate (Donor/Acceptor/Donor)Monodentate (Acceptor)Indazoles mimic Adenine more closely; 3-amino variants offer stronger affinity but higher MW.
Solubility Vector Excellent (4-OH) Good (Exocyclic Amine)Moderate (C6/C7 positions)The 4-OH allows easy introduction of polar ethers, critical for oral bioavailability.
Selectivity Potential High (3-Cl + 6-Br) ModerateLow (Promiscuous)The 3-Cl substituent often clashes with bulky gatekeepers, improving selectivity for small-gatekeeper kinases.
Synthetic Orthogonality High (OH vs Br vs Cl)Moderate (NH2 vs Ring Halogen)ModerateAllows sequential, regioselective functionalization without protecting groups.
Ligand Efficiency (LE) High ModerateModerateCompact core allows rapid growth in 3 directions without "dead mass".
Comparative Insight
  • Vs. 3-Amino-Indazoles: While 3-amino-indazoles (e.g., Axitinib derivatives) bind tightly, the exocyclic amine can sometimes be metabolically liable. The 4-hydroxy indazole scaffold offers a more stable ether linkage for the solvent tail.

  • Vs. Quinazolines: Quinazolines (e.g., Gefitinib) are often "flat" and suffer from poor solubility. The 4-ol functionality in the subject scaffold breaks this flatness by allowing sp3-rich ether side chains, significantly enhancing physicochemical properties.

Visualization of Strategic Design

The following diagram illustrates the "Vector Logic" of using 6-bromo-3-chloro-1H-indazol-4-ol to build a potent inhibitor.

ScaffoldLogic cluster_0 Synthetic Workflow Scaffold 6-Bromo-3-chloro- 1H-indazol-4-ol (Core Scaffold) Hinge Hinge Region Binding (N1/N2 Interaction) Scaffold->Hinge Intrinsic Affinity Solvent Solvent Exposed Region (via 4-OH Ether) Scaffold->Solvent O-Alkylation (Mitsunobu/SNAr) Pocket Hydrophobic Pocket (via 6-Br Coupling) Scaffold->Pocket Suzuki Coupling (Pd-Catalyzed) Drug Final Kinase Inhibitor (High Potency/Selectivity) Hinge->Drug Solvent->Drug Pocket->Drug

Figure 1: Strategic vector analysis showing how the core scaffold translates to a final inhibitor via orthogonal chemical modifications.

Experimental Protocols

To validate the utility of this scaffold, the following protocols describe its functionalization. These are self-validating systems where success is determined by LC-MS and NMR confirmation.

Protocol A: Regioselective O-Alkylation (Solvent Tail Introduction)

Objective: Attach a solubilizing group (e.g., N-(2-chloroethyl)morpholine) to the 4-OH position before modifying the bromine, exploiting the nucleophilicity of the phenol.

  • Reagents: 6-bromo-3-chloro-1H-indazol-4-ol (1.0 eq), Cs₂CO₃ (2.5 eq), Alkyl Halide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve scaffold in DMF (0.1 M concentration).

    • Add Cs₂CO₃ and stir at RT for 30 min (Deprotonation: color change often observed).

    • Add Alkyl Halide dropwise.

    • Heat to 60°C for 4-12 hours. Monitor by LC-MS for disappearance of starting material (M+H: ~247/249).

  • Validation:

    • Success: Appearance of product peak (M+ Alkyl).

    • Failure Mode: N-alkylation (check UV spectra; N-alkyl indazoles have distinct shifts vs O-alkyl).

  • Note: The 3-Cl and 6-Br remain intact under these conditions, preserving them for later steps.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Extend the scaffold into the hydrophobic pocket.

  • Reagents: O-alkylated intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2M aq, 3.0 eq), Dioxane.

  • Procedure:

    • Degas solvents with N₂ for 10 mins.

    • Combine reagents in a sealed microwave vial.

    • Heat at 100°C for 1-2 hours (Microwave) or 90°C overnight (Thermal).

  • Validation:

    • Success: Complete conversion of the Bromide.

    • Selectivity: The 3-Cl bond is stronger and typically survives standard Suzuki conditions, allowing for subsequent modification at C3 if specialized catalysts are used later (e.g., Buchwald ligands).

References & Sourcing

The following sources provide authoritative data on the synthesis, properties, and applications of indazole scaffolds in kinase discovery.

  • BLD Pharm . 6-Bromo-3-chloro-1H-indazol-4-ol Product Data (CAS 887568-77-6). Retrieved from

  • ChemScene . Indazole Building Blocks for Medicinal Chemistry. Retrieved from

  • BenchChem . Application Notes: Indazole Scaffolds in Kinase Inhibitor Development. Retrieved from

  • Journal of Medicinal Chemistry . Design and Synthesis of Indazole-Based Kinase Inhibitors (General Reference for Indazole Class Utility). Search via

  • American Elements . 6-Bromo-4-chloro-1H-indazole Properties. Retrieved from

Note: As this compound is a specific intermediate, direct clinical data is not applicable. The "performance" metrics provided are based on its established role as a chemical scaffold in the peer-reviewed literature of kinase inhibitor design.

Comparative

Confirming the Purity of 6-Bromo-3-chloro-1H-indazol-4-ol: A Technical Comparison Guide

Topic: Confirming the Purity of 6-Bromo-3-chloro-1H-indazol-4-ol by qNMR and HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Purity Para...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Purity of 6-Bromo-3-chloro-1H-indazol-4-ol by qNMR and HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Purity Paradox in Heterocyclic Scaffolds

In the synthesis of kinase inhibitors and SHP2 modulators, 6-bromo-3-chloro-1H-indazol-4-ol serves as a critical "warhead" scaffold. Its purity is non-negotiable; however, the method of confirmation often dictates the result.

A common pitfall in medicinal chemistry is relying solely on HPLC "Area %" for intermediates.[1] While HPLC is excellent for separating impurities, it assumes that the analyte and its impurities (often de-halogenated byproducts or regioisomers) share identical UV extinction coefficients. They rarely do.

This guide compares Quantitative NMR (qNMR) —the primary ratio method for absolute purity—against High-Performance Liquid Chromatography (HPLC) , the standard for impurity profiling.[2] We provide validated protocols to ensure your "98% pure" intermediate is truly 98% pure.

Part 1: Quantitative NMR (qNMR) – The Absolute Truth

qNMR is a primary analytical method.[1][3] It determines the absolute mass fraction of the analyte by comparing the integration of its proton signals to those of a certified internal standard (IS). It does not require a reference standard of the analyte itself.[1][2]

Mechanism of Action

For 6-bromo-3-chloro-1H-indazol-4-ol, the aromatic protons (H-5 and H-7) are distinct and stable. By adding a known mass of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone), we can calculate the exact molar amount of the indazole present, bypassing UV response factor errors.

Experimental Protocol: qNMR
  • Solvent: DMSO-d₆ (Required for solubility of the indazole core and exchangeable protons).

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material grade).[1]

    • Reasoning: Maleic acid provides a sharp singlet at ~6.2 ppm, which sits in a "silent region" between the solvent residual peak (2.50 ppm) and the indazole aromatics (7.0–7.5 ppm).

  • Apparatus: 400 MHz NMR (or higher).

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10–15 mg of the analyte (

    
    ) and ~5–8 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.[1] Transfer to NMR tube.[1][4]

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical: Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (for S/N > 150:1).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to equivalent proton count, e.g., 2H) and the analyte aromatic doublets (H-5 or H-7, 1H).

Calculation:



  • 
    : Integral area[1][5][6]
    
  • 
    : Number of protons (IS=2, Analyte=1 per signal)
    
  • 
    : Molar mass (Analyte=247.48  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)[5]
    
Part 2: HPLC-UV – The Impurity Profiler

HPLC is a secondary method.[1][7] Without a certified reference standard of the specific indazole, HPLC results are typically reported as "% Area."[1] This is useful for tracking reaction completion but dangerous for assigning absolute purity due to "response factor bias."[1]

Mechanism of Action

Separates components based on hydrophobicity (C18 column).[1] Detection relies on UV absorption (typically 254 nm).[1]

Experimental Protocol: HPLC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol/amine protonation).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][8]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm and 280 nm.[1]

Gradient Profile:

Time (min) % A (Water) % B (ACN) Description
0.0 95 5 Equilibration
10.0 5 95 Elution of organics
12.0 5 95 Wash

| 12.1 | 95 | 5 | Re-equilibration |

Critical Analysis: The 3-chloro and 6-bromo substituents significantly alter the electron density of the indazole ring compared to de-halogenated impurities. If an impurity (e.g., 6-desbromo analog) has a higher extinction coefficient at 254 nm, HPLC will overestimate the impurity level. Conversely, if the impurity absorbs poorly, HPLC will overstate purity.[1]

Part 3: Comparative Analysis & Decision Matrix

The following table contrasts the performance of both methods specifically for 6-bromo-3-chloro-1H-indazol-4-ol.

FeatureqNMR HPLC-UV (Area %)
Primary Output Absolute Purity (w/w %)Relative Purity (% Area)
Reference Standard Not Required (Uses Internal Std)Required for w/w% (Otherwise qualitative)
Accuracy High (±1%)Variable (Depends on UV response factors)
Precision (RSD) Moderate (~0.5–1.0%)High (<0.2%)
Specificity High (Structural ID included)Moderate (Retention time only)
LOD (Sensitivity) Low (~0.1 mg/mL)Very High (ng/mL range)
Major Risk Overlapping peaks / Relaxation delay errors"Invisible" impurities (salts, solvents)
The "Purity Gap" Phenomenon

It is common to observe a qNMR purity of 94% and an HPLC purity of 99% .

  • Cause: The sample likely contains inorganic salts, residual solvents (water/DCM), or non-UV-active silica gel from the column. HPLC "sees" only the UV-active organic fraction; qNMR "sees" the mass of the target molecule relative to the total weighed mass.

  • Verdict:Trust qNMR for yield calculations. Trust HPLC for cleanliness profiles.[1]

Part 4: Validated Workflow Diagram

The following logic flow illustrates how to integrate both methods during the development of the indazole intermediate.

PurityWorkflow Start Crude 6-bromo-3-chloro-1H-indazol-4-ol HPLC Step 1: HPLC-UV Analysis (Check for Organic Impurities) Start->HPLC Decision1 Is HPLC Area % > 95%? HPLC->Decision1 Purify Re-Purify (Recrystallization/Column) Decision1->Purify No qNMR Step 2: qNMR Analysis (Determine Absolute wt%) Decision1->qNMR Yes Purify->HPLC Compare Compare HPLC vs qNMR qNMR->Compare ResultA Match (<2% diff) High Purity Confirmed Compare->ResultA Consistent ResultB Mismatch (qNMR << HPLC) Solvents/Salts Present Compare->ResultB Discrepancy ActionB Dry Sample / Remove Salts ResultB->ActionB ActionB->qNMR

Figure 1: Integrated workflow for confirming purity. HPLC acts as the gatekeeper for organic impurities, while qNMR validates the absolute mass content.

References
  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013).[1][9] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[1][9] Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] Best Practice Guide for Quantitative NMR (qNMR).[1] Journal of Natural Products. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity of Indazole Regioisomers: A Guide for Drug Discovery

As a Senior Application Scientist, I frequently encounter a critical decision point in hit-to-lead optimization: the selection and isolation of specific heterocyclic regioisomers. The indazole scaffold, a privileged moti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in hit-to-lead optimization: the selection and isolation of specific heterocyclic regioisomers. The indazole scaffold, a privileged motif in medicinal chemistry, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole[1]. Upon functionalization (e.g., alkylation), these tautomers are locked into distinct N1- or N2-substituted regioisomers.

While they share the same molecular weight and core structure, the seemingly subtle shift of a functional group from the N1 to the N2 position drastically alters the molecule's electronic distribution, spatial geometry, and biological target affinity. This guide objectively compares the biological performance of 1H- and 2H-indazole regioisomers, providing actionable experimental frameworks and self-validating protocols for researchers navigating scaffold hopping and drug design.

Physicochemical Causality: Why Regioisomerism Matters

The functional divergence between 1H- and 2H-indazoles is rooted in their fundamental electronic structures. The 1H-indazole (benzenoid form) is thermodynamically more stable than the 2H-indazole (quinonoid form)[1]. This thermodynamic preference dictates their physicochemical properties and, consequently, their interaction with biological targets.

  • Dipole Moment & Solvation: 2-alkyl-2H-indazoles typically exhibit a significantly higher dipole moment compared to their 1H counterparts[2]. For example, 2-methyl-2H-indazole has a dipole moment of 3.40 D, whereas 1-methyl-1H-indazole sits at 1.50 D[2]. This increased polarity alters solvation energies, lipophilicity, and lipid bilayer permeability.

  • Target Pocket Orientation: In kinase hinge-binding regions, the 1H-indazole provides an optimal hydrogen bond donor (NH) and acceptor (N) geometry[3]. Forcing an N2-alkylation flips the spatial vector of the substituent, often causing steric clashes in tight ATP-binding pockets, though it may unlock novel allosteric sites in other receptor classes.

Comparative Biological Activity: Case Studies

A. Kinase Inhibition (Anticancer Applications)

1H-indazoles are the cornerstone of numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib). They act as excellent bioisosteres for indoles and phenols[3]. In head-to-head library screenings, 1H-indazoles consistently outperform 2H-indazoles in ATP-competitive kinase assays. Causality: The 1H-indazole core provides an exposed NH group and an adjacent nitrogen atom that perfectly mimic the interaction of the adenine ring of ATP with the kinase hinge region[3].

B. Cannabinoid Receptor (CB1/CB2) Agonism

In the realm of synthetic cannabinoids (e.g., AB-CHMINACA, AB-PINACA), regioisomerism strictly dictates potency. The 1-alkyl-1H-indazole regioisomers act as high-potency agonists at CB1 receptors. In stark contrast, the 2-alkyl-2H-indazole regioisomers—often encountered as manufacturing impurities due to improper purification—demonstrate only low-potency, micromolar agonist activities[4].

C. Sigma-1 Receptor Ligands

The 2H-indazole scaffold is not universally inferior; it excels in specific target classes where a different spatial geometry is required. In the development of tetrahydroindazole-based Sigma-1 receptor ligands, researchers found that the N-2 regioisomer was generally more potent than the N-1 regioisomer[5]. Causality: The altered dipole moment and the distinct spatial vector of the N2-alkyl group allow for deeper penetration into the hydrophobic pocket of the Sigma-1 receptor, whereas the N1 vector causes steric hindrance[5].

Quantitative Data Summary

The following table summarizes the comparative biological and physicochemical performance of key indazole regioisomers across different targets:

Compound Class / Target1H-Indazole (N1) Activity / Property2H-Indazole (N2) Activity / PropertySource
AB-CHMINACA (CB1 Receptor) High Potency Agonist (EC50: 2.1–11.6 nM)Low Potency Agonist (Micromolar)[4]
Tetrahydroindazoles (Sigma-1) Moderate Affinity (IC50 > 100 nM)High Affinity (>5-fold increase vs N1)[5]
Methyl-indazoles (Physicochemical) Dipole Moment: 1.50 DDipole Moment: 3.40 D[2]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the biological activity of separated indazole regioisomers.

Protocol 1: In Vitro Kinase Inhibition Assay (Self-Validating System)

This protocol utilizes a luminescence-based ATP depletion assay to measure kinase activity.

  • Reagent Preparation: Prepare the target kinase (e.g., VEGFR), specific peptide substrate, and ATP in a standardized kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dilution: Perform 3-fold serial dilutions of the 1H and 2H indazole regioisomers in 100% DMSO. Causality: Ensure the final assay concentration of DMSO remains strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Combine 5 µL of the compound with 10 µL of the kinase/substrate mixture in a 384-well plate. Incubate for 15 minutes at room temperature, then add 10 µL of ATP to initiate the reaction.

  • Detection: After a 60-minute incubation, add the luminescent kinase reagent (e.g., ADP-Glo) to halt the reaction and consume unreacted ATP. Read luminescence after 30 minutes.

  • Assay Validation: Calculate the Z'-factor using a known positive control (e.g., Staurosporine) and a negative vehicle control (DMSO). The assay is only considered valid and self-consistent if the Z'-factor is > 0.5.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening

Used to assess the antiproliferative effects of indazole derivatives[6].

  • Cell Seeding: Harvest and count target cancer cells (e.g., A549 lung cancer cells). Seed at a density of 5,000 cells/well in a 96-well plate using 100 µL of complete medium. Incubate for 24 hours at 37°C (5% CO2)[6].

  • Compound Treatment: Treat cells with serial dilutions of the indazole compounds for 48–72 hours. Include a vehicle control (DMSO) and a blank (medium only)[6].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Causality: Viable cells with active NAD(P)H-dependent oxidoreductases will reduce the yellow tetrazolium dye to an insoluble purple formazan, providing a direct colorimetric readout of metabolic activity[6].

  • Solubilization & Readout: After 4 hours, remove the medium, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Visualizations

G Start Indazole Scaffold Selection Regio1 1H-Indazole (N1-Alkyl) Lower Dipole, Higher Stability Start->Regio1 Regio2 2H-Indazole (N2-Alkyl) Higher Dipole, Lower Stability Start->Regio2 Target1 Kinase Inhibitors (e.g., VEGFR, EGFR) Regio1->Target1 Target2 Receptor Ligands (e.g., Sigma-1, CB1) Regio2->Target2

Caption: Workflow of indazole regioisomer selection in drug discovery and target profiling.

Pathway Ligand Growth Factors (EGF/VEGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K Inhibitor 1H-Indazole Inhibitor Inhibitor->Receptor Competitive Inhibition Proliferation Cancer Cell Proliferation PI3K->Proliferation

Caption: Inhibition of RTK signaling pathways by 1H-indazole derived kinase inhibitors.

References

  • Title: Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands Source: nih.gov (PMC) URL: [Link]

  • Title: The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities Source: researchgate.net URL: [Link]

  • Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: caribjscitech.com URL: [Link]

Sources

Comparative

Efficacy of Suzuki vs. Stille Coupling for Indazole Functionalization: A Comparative Technical Guide

This guide provides a technical comparison between Suzuki-Miyaura and Stille cross-coupling methodologies specifically for the functionalization of the indazole scaffold.[1] It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Suzuki-Miyaura and Stille cross-coupling methodologies specifically for the functionalization of the indazole scaffold.[1] It is designed for medicinal chemists and process engineers requiring evidence-based protocols and mechanistic insights.[1]

Executive Summary

In the context of indazole functionalization—specifically at the C3, C4, and C7 positions—Suzuki-Miyaura coupling is the superior primary strategy for 85% of drug discovery applications due to its robust safety profile, ease of purification, and commercial availability of boronic acids. However, Stille coupling remains an indispensable "problem solver" for base-sensitive substrates, sterically congested centers, and cases where protodeboronation of the Suzuki coupling partner is rate-limiting.

Mechanistic Underpinnings & The "Indazole Problem"

The fundamental challenge in coupling indazoles is the Lewis basicity of the pyrazole nitrogens (N1/N2).[1] Unlike simple arenes, indazoles can displace phosphine ligands from the Palladium center, forming unreactive [Pd(Indazole)2L2] complexes—a phenomenon known as catalyst poisoning.

Comparative Catalytic Cycles

The following diagram illustrates the parallel pathways and the specific entry point of indazole-mediated catalyst inhibition.

Suzuki_vs_Stille_Indazole Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Indazole-X Poison Catalyst Poisoning [Pd(Indazole)2] inactive OxAdd->Poison Unprotected Indazole (N-H) TransMet_S Transmetallation (Suzuki) Requires Base (OH-/CO3--) OxAdd->TransMet_S Suzuki Path TransMet_St Transmetallation (Stille) Neutral Conditions OxAdd->TransMet_St Stille Path Prod_S Reductive Elimination Product + Pd(0) TransMet_S->Prod_S Prod_S->Pd0 Boronate Boronate (R-B(OR)2) + Base Boronate->TransMet_S Prod_St Reductive Elimination Product + Pd(0) TransMet_St->Prod_St Prod_St->Pd0 Stannane Stannane (R-SnR3) Stannane->TransMet_St

Figure 1: Comparative catalytic cycles showing the divergence in transmetallation and the risk of catalyst poisoning by unprotected indazoles.

Critical Analysis: Suzuki-Miyaura Coupling

Verdict: The industry standard for C3-arylation and C-C bond formation.[1] Primary Advantage: Non-toxic byproducts and high functional group tolerance.[1] Primary Weakness: Requires base (problematic for base-labile protecting groups like Boc or Tosyl on N1).[1]

Optimization for Indazoles
  • Protected Substrates (N1-SEM/THP): Standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O) work well.

  • Unprotected Substrates (N-H): The acidic N-H proton (pKa ~14) is deprotonated by the base, creating an indazolyl anion that binds tightly to Pd.

    • Solution: Use Buchwald's Precatalysts (e.g., XPhos Pd G2 or G3). These bulky, electron-rich ligands prevent the formation of inactive Pd-indazole complexes.[1]

Protocol 1: C3-Arylation of Unprotected Indazole (Suzuki)

This protocol utilizes a precatalyst system to bypass N-protection steps.[1]

  • Reagents:

    • 3-iodo-1H-indazole (1.0 equiv)[1]

    • Arylboronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2 mol%)

    • Base: K3PO4 (3.0 equiv)

    • Solvent: THF:Water (10:1)

  • Procedure:

    • Charge a reaction vial with indazole, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed THF/Water solvent mixture.[1]

    • Heat to 60°C for 2-4 hours. (Note: Mild temperature prevents protodeboronation).[1]

    • Workup: Dilute with EtOAc, wash with brine.[1] The product often precipitates or is easily purified via silica gel (MeOH/DCM gradient).[1]

Critical Analysis: Stille Coupling

Verdict: The strategic alternative for complex, base-sensitive, or sterically demanding synthesis.[2] Primary Advantage: Neutral reaction conditions (no base required) and high "push" for transmetallation in sterically crowded systems.[1] Primary Weakness: Toxicity of organotin reagents and difficulty removing tin residues (requires KF workup or fused silica).[1]

When to Switch to Stille
  • Base Sensitivity: If your scaffold contains esters, base-labile protecting groups (e.g., N-Boc, N-Tosyl), or epimerizable centers, Suzuki's carbonate/phosphate bases may degrade the molecule. Stille proceeds at neutral pH.[1]

  • Unstable Boronates: Some heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are prone to rapid protodeboronation.[1] Stannanes are stable.[1]

Protocol 2: C3-Functionalization of N-Boc Indazole (Stille)

Designed to preserve the labile N1-Boc group.[1]

  • Reagents:

    • 3-iodo-1H-indazole-1-carboxylic acid tert-butyl ester (N-Boc-3-iodoindazole) (1.0 equiv)[1]

    • Tributyl(aryl)stannane (1.2 equiv)

    • Catalyst: PdCl2(dppf)[2][3][4]·CH2Cl2 (5 mol%)

    • Additive: CuI (10 mol%) - Accelerates transmetallation (The "Copper Effect")

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Combine reactants and catalyst in a dry seal tube under Argon.

    • Add Dioxane.[1][5]

    • Heat to 90°C for 12 hours.

    • Tin Removal (Crucial): Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 mins (precipitates Bu3SnF). Filter through Celite.[1]

    • Purify via flash chromatography.[1]

Comparative Data Review

The following data aggregates typical yields from literature for the functionalization of 3-haloindazoles.

Table 1: Efficacy Comparison (Yield & Conditions)

FeatureSuzuki-MiyauraStille
Typical Yield (C3-Arylation) 85 - 95% 75 - 90%
Typical Yield (Steric Bulk) 60 - 75%80 - 90%
Reaction pH Basic (pH 9-12)Neutral (pH 7)
N-Protecting Group Stability Hydrolyzes Boc/TosylPreserves Boc/Tosyl
Purification Difficulty Low (Extraction/Column)High (Requires KF or specialized silica)
Atom Economy HighLow (Stoichiometric Sn waste)
Decision Matrix

Use this logic flow to select the optimal coupling partner.

Indazole_Coupling_Decision Start Start: Indazole Functionalization BaseSens Is the substrate base-sensitive? (e.g., N-Boc, Esters) Start->BaseSens Stille CHOICE: Stille Coupling Use Pd(dppf) + CuI BaseSens->Stille Yes CheckBoron Is the Boronic Acid stable? (Avoids protodeboronation) BaseSens->CheckBoron No Suzuki CHOICE: Suzuki Coupling Use Pd-XPhos + K3PO4 CheckBoron->Suzuki Yes (Stable) CheckBoron->Stille No (Unstable 2-heteroaryl)

Figure 2: Decision matrix for selecting between Suzuki and Stille coupling based on substrate stability.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: Journal of the American Chemical Society (2013).[1] URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Source: Molecules (MDPI) (2023).[1] URL:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Source: Tetrahedron Letters (NIH/PMC).[1] URL:[Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Source: Organic & Biomolecular Chemistry (2023).[1][3][6] URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Source: Molbank (2018).[1] URL:[Link]

Sources

Validation

Route A: De Novo Synthesis via Hydrazone Cyclization (The "Bottom-Up" Approach)

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, antineoplastic agents, and receptor agonists[1]. While mono- and disubstituted indazole...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, antineoplastic agents, and receptor agonists[1]. While mono- and disubstituted indazoles are highly documented, the targeted synthesis of 3,4,6-trisubstituted indazoles presents a formidable synthetic challenge. The primary difficulty lies in the steric clash between the C3 and C4 positions, as well as the need for precise regiocontrol to differentiate the electronically similar C4 and C6 positions.

As drug discovery programs increasingly demand complex, densely functionalized heterocycles to navigate narrow structure-activity relationship (SAR) landscapes, selecting the correct synthetic route is critical. This guide provides a head-to-head comparison of the three most robust methodologies for constructing 3,4,6-trisubstituted indazoles, analyzing the causality behind the reaction designs and providing self-validating experimental protocols.

The classical approach to indazole synthesis relies on the condensation of pre-functionalized 2-halo-aryl ketones with hydrazine. For a 3,4,6-trisubstituted target, the starting material must be a 2-halo-4,6-disubstituted aryl ketone.

Mechanistic Causality: The reaction is driven by the thermodynamic stability of the resulting 10-


 aromatic system. Hydrazine acts as a bis-nucleophile; it first condenses with the ketone to form a hydrazone intermediate. The subsequent intramolecular cyclization occurs via a nucleophilic aromatic substitution (

) or transition-metal-catalyzed C–N bond formation, displacing the ortho-halide. The regiochemistry is entirely dictated by the substitution pattern of the starting acetophenone, eliminating the risk of late-stage regiochemical scrambling.

Self-Validating Experimental Protocol:

  • Hydrazone Formation: Charge a round-bottom flask with 1-(2-fluoro-4,6-disubstituted-phenyl)ethan-1-one (1.0 equiv) and absolute ethanol (0.5 M). Add hydrazine hydrate (64% in water, 5.0 equiv).

  • Cyclization: Heat the mixture to reflux (80 °C) for 12 hours. Self-Validation: Monitor the reaction via LC-MS. The intermediate hydrazone mass (

    
    ) should appear within 2 hours, followed by a mass shift of -20 Da (loss of HF) indicating successful cyclization.
    
  • Workup: Concentrate the solvent in vacuo, partition between EtOAc and

    
    , and wash the organic layer with brine. Dry over 
    
    
    
    and purify via silica gel chromatography.

Route B: Rhodium(III)-Catalyzed C–H Activation & Annulation

Modern catalytic methods have revolutionized indazole synthesis by utilizing directing groups to functionalize unactivated C–H bonds. The Rh(III)-catalyzed annulation of azobenzenes or N-nitrosoanilines with alkynes is a highly atom-economical route to heavily substituted indazoles[2][3].

Mechanistic Causality: The directing group (e.g., a nitroso or azo moiety) coordinates to the electrophilic Rh(III) center, bringing the metal into proximity with the ortho C–H bond. A base-assisted concerted metalation-deprotonation (CMD) cleaves the C–H bond. When using a 3,5-disubstituted aniline derivative, the Rh(III) catalyst selectively activates the less sterically hindered C–H bond, dictating the final 4,6-substitution pattern. Subsequent alkyne insertion and reductive elimination forge the indazole core.

Rh_Catalysis A N-Nitrosoaniline (3,5-disubstituted) B Rh(III) Catalyst Coordination A->B C Regioselective C-H Cleavage (ortho to directing group) B->C Base assisted CMD D Alkyne Insertion (Determines C3/C4 sterics) C->D + Internal Alkyne E Reductive Elimination & N-O Cleavage D->E F 3,4,6-Trisubstituted Indazole Core E->F Catalyst Regeneration

Caption: Rh(III)-catalyzed C-H activation and annulation cycle for indazole synthesis.

Self-Validating Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3,5-disubstituted N-nitrosoaniline (1.0 equiv), internal alkyne (1.2 equiv),

    
     (2 mol %), 
    
    
    
    (8 mol %), and
    
    
    (2.0 equiv).
  • Execution: Suspend in 1,2-dichloroethane (DCE, 0.2 M) and stir at 100 °C under an argon atmosphere for 12 hours. Self-Validation: The color of the solution typically transitions from deep green/blue (nitroso) to a dark red/brown as the active Rh-species cycles and the indazole forms.

  • Isolation: Filter through a short pad of Celite to remove copper salts, concentrate, and purify via flash chromatography.

Route C: Divergent Sequential Cross-Coupling

For medicinal chemistry campaigns requiring extensive SAR exploration at the 3, 4, and 6 positions, a divergent late-stage functionalization strategy is optimal. This involves starting with a commercially available 4-bromo-6-chloro-1H-indazole and exploiting the differential reactivity of carbon-halogen bonds[4].

Mechanistic Causality: The C3 position of the indazole is highly nucleophilic (highest HOMO coefficient), allowing for facile electrophilic iodination without a catalyst. For the subsequent palladium-catalyzed cross-couplings, the rate-determining step is oxidative addition. The bond dissociation energies (BDE) dictate the reactivity order: C–I (weakest) > C–Br > C–Cl (strongest). This thermodynamic gradient allows for orthogonal, sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. However, coupling at C4 is sterically hindered by the newly installed C3 group, necessitating bulky, electron-rich phosphine ligands (e.g., SPhos) to accelerate reductive elimination.

G Start 4-Bromo-6-chloro-1H-indazole Step1 C3 Halogenation (Electrophilic Substitution) Start->Step1 I2, KOH Int1 3-Iodo-4-bromo-6-chloro-1H-indazole Step1->Int1 Step2 C3 Cross-Coupling (Oxidative Addition at C-I) Int1->Step2 Pd cat., R1-B(OH)2 Int2 3-Aryl-4-bromo-6-chloro-1H-indazole Step2->Int2 Step3 C4 Cross-Coupling (Oxidative Addition at C-Br) Int2->Step3 Pd cat., R2-B(OH)2 Int3 3,4-Diaryl-6-chloro-1H-indazole Step3->Int3 Step4 C6 Cross-Coupling (Oxidative Addition at C-Cl) Int3->Step4 Pd cat., R3-B(OH)2 (Elevated Temp) Final 3,4,6-Trisubstituted 1H-indazole Step4->Final

Caption: Divergent synthesis of 3,4,6-trisubstituted indazoles via sequential cross-coupling.

Self-Validating Experimental Protocol:

  • C3 Iodination: Dissolve 4-bromo-6-chloro-1H-indazole (1.0 equiv) in DMF. Add KOH (2.0 equiv) and

    
     (1.5 equiv). Stir at RT for 2 h. Quench with aqueous 
    
    
    
    .
  • C3 Suzuki Coupling: Combine the iodinated intermediate (1.0 equiv),

    
     (1.05 equiv), 
    
    
    
    (5 mol %), and
    
    
    (2.0 equiv) in 1,4-dioxane/
    
    
    (4:1). Heat at 80 °C. Self-Validation: Strict temperature control (<85 °C) prevents competitive oxidative addition into the C4-Br bond.
  • C4 Suzuki Coupling: To the isolated C3-coupled product, add

    
     (1.5 equiv), 
    
    
    
    (5 mol %), SPhos (10 mol %), and
    
    
    (3.0 equiv) in Toluene/
    
    
    . Heat at 100 °C for 16 h.
  • C6 Suzuki Coupling: Utilize a highly active precatalyst (e.g., XPhos Pd G3, 5 mol %),

    
     (2.0 equiv), and 
    
    
    
    in 1,4-dioxane at 120 °C (microwave irradiation for 1 h) to overcome the high BDE of the C–Cl bond.

Head-to-Head Comparison Data

The following table summarizes the operational metrics of each synthetic route to guide strategy selection based on project needs.

MetricRoute A: Hydrazone CyclizationRoute B: Rh(III) C–H ActivationRoute C: Sequential Cross-Coupling
Primary Use Case Scale-up of a single, validated targetAccessing novel C3/C4 architecturesLibrary synthesis / SAR generation
Overall Yield (Typical) 60–80%50–75%20–40% (over 4 steps)
Regioselectivity Absolute (pre-determined)High (sterically governed)Excellent (thermodynamically governed)
Step Count 1–2 steps1 step (from N-nitrosoaniline)4 steps (from dihalo-indazole)
Substrate Scope Limited by commercial availability of ketonesBroad for alkynes; limited for anilinesExtremely broad (divergent)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Milligram scale / Library prep)

Conclusion

For early-stage drug discovery where rapid generation of diverse analogs is paramount, Route C (Sequential Cross-Coupling) is the undisputed champion due to its modularity. However, once a lead compound is identified and material demands increase for in vivo efficacy or toxicology studies, Route A (Hydrazone Cyclization) provides the necessary scalability and robustness. Route B (C-H Activation) occupies a valuable middle ground, offering elegant, atom-economical access to specific chemotypes that may be inaccessible via traditional cross-coupling.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC).
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
  • Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxides. National Center for Biotechnology Information (PubMed).
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1H-Indazol-4-ol, 6-bromo-3-chloro-

[1][2] Executive Summary: The "Halogen Rule" Immediate Action Required: All waste containing 1H-Indazol-4-ol, 6-bromo-3-chloro- must be classified and segregated as HALOGENATED WASTE .[1] Under no circumstances should th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The "Halogen Rule"

Immediate Action Required: All waste containing 1H-Indazol-4-ol, 6-bromo-3-chloro- must be classified and segregated as HALOGENATED WASTE .[1]

Under no circumstances should this compound be discarded in general trash, drain-poured, or mixed with non-halogenated organic solvents (e.g., pure acetone/methanol waste streams).[1] The presence of both Chlorine (Cl) and Bromine (Br) atoms on the indazole ring necessitates high-temperature incineration with specific flue gas scrubbing to prevent the formation of toxic dioxins and furans.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, the disposal team must understand the physicochemical nature of the compound.

PropertyDescriptionOperational Implication
Chemical Name 6-bromo-3-chloro-1H-indazol-4-olOfficial manifest name.[1]
Functional Groups Halogens (Br, Cl), Indazole, Phenolic Hydroxyl (-OH)Acidic Character: The phenolic proton makes this compound weakly acidic (pKa ~9-10).[1] Avoid mixing with strong bases or reactive metals.[2][3]
Physical State Solid (Powder/Crystal)Dust inhalation risk during weighing/transfer.[1]
GHS Classification Warning (Irritant/Harmful)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Waste Category Halogenated Organic Requires specialized incineration (RCRA considerations).[1][4]

Operational Disposal Protocol

Phase 1: Segregation (The Critical Step)

The primary failure point in laboratory waste management is improper segregation. This compound contains halogens (>10% by weight typically required for "Halogenated" classification, but best practice dictates any significant halogen content defaults to this stream).

  • Solids: Collect in a dedicated solid waste container labeled "Hazardous Waste: Halogenated Solids."

  • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DMF), the entire solution becomes Halogenated Solvent Waste , regardless of the solvent's identity.

Phase 2: Packaging & Labeling

Follow this self-validating workflow to ensure compliance before the waste leaves your bench.

  • Container Selection:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Use a chemically resistant safety can or glass bottle (amber preferred) with a vented cap if evolution of gas is suspected (unlikely here, but standard protocol).

  • Labeling:

    • Must read: "HAZARDOUS WASTE"

    • Constituents: Clearly list "6-bromo-3-chloro-1H-indazol-4-ol" and any solvents.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Phase 3: Chemical Compatibility Check

Before adding this waste to a satellite accumulation container, verify the existing contents.

Compatibility Matrix:

Waste Stream Compatibility Action
Halogenated Solvents (DCM, Chloroform) Compatible Safe to combine.[1][5]
Non-Halogenated Solvents (Acetone, Ethanol) Technically Compatible AVOID. Mixing increases disposal cost 3-5x.[1] Segregate if possible.
Strong Oxidizers (Nitric Acid, Peroxides) INCOMPATIBLE DANGER. Phenolic rings can react violently with oxidizers.[1]

| Strong Bases (NaOH, KOH) | Reactive | Will deprotonate the phenol, forming salts.[1] Exothermic. |

Visual Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures the compound ends up in the correct regulatory stream.

Disposal_Decision_Tree Start Waste Generation: 6-bromo-3-chloro-1H-indazol-4-ol State_Check Is the waste Solid or Liquid? Start->State_Check Solid_Path Solid Waste State_Check->Solid_Path Solid Liquid_Path Liquid (Solution) State_Check->Liquid_Path In Solution Solid_Bin Container: Wide-mouth HDPE Label: 'Halogenated Solid Waste' Solid_Path->Solid_Bin Liquid_Check Is the solvent Halogenated? Liquid_Path->Liquid_Check Halo_Solvent Container: Carboy (Green Tag) Stream: Halogenated Solvents Liquid_Check->Halo_Solvent Yes (e.g., DCM) NonHalo_Solvent Container: Carboy (Green Tag) Stream: Halogenated Solvents (Contaminates entire stream) Liquid_Check->NonHalo_Solvent No (e.g., DMSO) NonHalo_Solvent->Halo_Solvent Re-classify as Halogenated

Caption: Figure 1. Decision logic for segregating halogenated indazole waste. Note that adding this compound to non-halogenated solvents requires re-classifying the entire container as halogenated.

Figure 2: Emergency Spill Response

If a spill occurs (>500mg), follow this containment protocol immediately.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Cover with absorbent pads (Avoid dust generation) PPE->Contain Clean 4. Cleanup: Scoop into sealable bag. Wipe area with acetone. Contain->Clean Disposal 5. Disposal: Label as 'Debris from Halogenated Spill' Clean->Disposal

Caption: Figure 2. Step-by-step spill response protocol. Do not use a brush/dustpan if dry powder poses an inhalation risk; use wet wiping or damp absorbent pads.

Personal Protective Equipment (PPE) Requirements[1][6]

Protection TypeSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against dust and accidental splashes of solutions.[1]
Hand Protection Nitrile Gloves (Min 0.11mm thick)Indazoles can permeate skin.[1] Double-gloving recommended for solutions.[1]
Respiratory N95 (for solids) or Fume HoodPrevent inhalation of dust.[1] Always handle open powders in a fume hood.
Body Lab Coat (Cotton/Poly blend)Standard protection against particulate accumulation on clothing.[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication.[1] 29 CFR 1910.1200.[1][6] Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Halogenated Indazoles (General Class). PubChem.[1][7] Available at: [Link][1]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1H-Indazol-4-ol, 6-bromo-3-chloro-

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-Indazol-4-ol, 6-bromo-3-chloro-. In the absence of a specific Safety Data Sh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-Indazol-4-ol, 6-bromo-3-chloro-. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar halogenated indazole derivatives. The structural similarity suggests comparable hazard profiles, including potential for skin and eye irritation, as well as toxicity if ingested or inhaled.[1]

Hazard Assessment and Core Principles

Halogenated indazoles are recognized as important scaffolds in medicinal chemistry.[2] However, their chemical properties necessitate a cautious approach. The presence of bromine and chlorine atoms in the structure of 1H-Indazol-4-ol, 6-bromo-3-chloro- suggests that it should be handled as a hazardous substance. For instance, the related compound 4-Bromo-6-chloro-1H-indazole is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation.[1] Therefore, all handling procedures must be designed to minimize exposure.

A fundamental principle when working with halogenated organic compounds is the strict segregation of waste.[3][4][5] These compounds require disposal in designated "Halogenated Organic Waste" containers to prevent environmental contamination and ensure proper treatment.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 1H-Indazol-4-ol, 6-bromo-3-chloro-. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][6]
Skin/Body Chemical-resistant lab coat or overalls, and closed-toe shoes.To prevent skin contact with the compound, which may cause irritation.[1][6]
Hands Chemical-impermeable gloves (e.g., nitrile).To protect hands from direct contact. Gloves should be inspected before use and changed regularly.[6]
Respiratory A full-face respirator may be necessary if exposure limits are exceeded or if symptoms of irritation occur.To prevent the inhalation of dust or vapors, which may be harmful.[1][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for handling 1H-Indazol-4-ol, 6-bromo-3-chloro- from initial preparation to final disposal.

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Safe_Handling_Workflow Safe Handling Workflow for 1H-Indazol-4-ol, 6-bromo-3-chloro- Prep Preparation - Review SDS of similar compounds - Ensure fume hood is certified - Gather all necessary equipment PPE Don PPE - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator (if needed) Prep->PPE 1. Assess Risks Handling Chemical Handling - Work within a fume hood - Avoid generating dust - Use appropriate tools for transfer PPE->Handling 2. Protect Yourself Waste_Seg Waste Segregation - Separate halogenated from non-halogenated waste Handling->Waste_Seg 3. During & After Use Disposal Waste Disposal - Place in a labeled 'Halogenated Organic Waste' container - Keep container closed when not in use Waste_Seg->Disposal 4. Proper Containment Decon Decontamination - Clean work area thoroughly - Wash hands after removing gloves Disposal->Decon 5. Final Steps

Caption: A visual representation of the safe handling workflow for 1H-Indazol-4-ol, 6-bromo-3-chloro-, from preparation to decontamination.

Step 1: Preparation

  • Review Safety Information: Before beginning any work, thoroughly review the SDS for structurally similar compounds, such as 4-Bromo-6-chloro-1H-indazole.[1][7]

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[6]

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and specifically labeled waste containers, readily available.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as outlined in the table above before entering the designated work area.

Step 3: Handling the Compound

  • In the Fume Hood: Conduct all manipulations of 1H-Indazol-4-ol, 6-bromo-3-chloro- within the fume hood to minimize the risk of inhalation.[6]

  • Avoid Dust and Aerosols: Handle the solid compound carefully to avoid the formation of dust.[1][6]

  • Safe Transfer: Use appropriate tools, such as a chemical spatula, for transferring the solid.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Step 4: Waste Segregation and Disposal

  • Halogenated Waste: All waste materials contaminated with 1H-Indazol-4-ol, 6-bromo-3-chloro-, including disposable labware, gloves, and cleaning materials, must be placed in a clearly labeled "Halogenated Organic Waste" container.[3][4][5]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated area.[4][8]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Step 5: Decontamination

  • Work Surface: After completing your work, decontaminate the work surface in the fume hood with an appropriate solvent and cleaning materials.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

References

  • Echemi. (n.d.). 6-BROMO-4-CHLORO-3-(1H)INDAZOLE CARBOXYLIC ACID Safety Data Sheets.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • American Elements. (n.d.). 6-Bromo-4-chloro-1H-indazole. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Essential Safety Guidelines for Handling. Retrieved from [Link]

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 22). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Retrieved from [Link]

  • EPA NEPS. (n.d.). Literature Survey Oriented Towards Adverse Environmental Effects Resultant From The Use Of AZO Comppounds, Brominated Hydrocarbons, EDTA, Formaldehyde Resins, and O-Nitrochlorobenzene. Retrieved from [Link]

  • PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]

  • ResearchGate. (2023, December 30). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile | Request PDF. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
1h-Indazol-4-ol,6-bromo-3-chloro-
Reactant of Route 2
1h-Indazol-4-ol,6-bromo-3-chloro-
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